Corymbolone
Description
Structure
3D Structure
Properties
CAS No. |
97094-19-4 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-7-8-14(4)13(16)6-5-11(3)15(14,17)9-12/h11-12,17H,1,5-9H2,2-4H3/t11-,12+,14-,15+/m0/s1 |
InChI Key |
BMGSSZITOGSORO-MYZSUADSSA-N |
SMILES |
CC1CCC(=O)C2(C1(CC(CC2)C(=C)C)O)C |
Isomeric SMILES |
C[C@H]1CCC(=O)[C@]2([C@]1(C[C@@H](CC2)C(=C)C)O)C |
Canonical SMILES |
CC1CCC(=O)C2(C1(CC(CC2)C(=C)C)O)C |
Other CAS No. |
97094-19-4 |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Corymbolone in Cyperus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corymbolone, a bioactive eudesmane-type sesquiterpenoid isolated from various Cyperus species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpenoid formation in plants. While specific enzymatic data for this compound biosynthesis in Cyperus remains to be fully elucidated, this document provides a robust theoretical framework, details generalized experimental protocols for pathway investigation, and presents the proposed pathway and experimental workflows in standardized visual formats.
Introduction to this compound and Sesquiterpenoid Biosynthesis
This compound is a naturally occurring sesquiterpenoid characterized by a eudesmane skeleton. It has been identified in several Cyperus species, including Cyperus corymbosus and Cyperus articulatus[1][2]. Sesquiterpenoids constitute a large and diverse class of natural products derived from the C15 precursor, farnesyl pyrophosphate (FPP)[3]. The biosynthesis of these compounds typically involves two key phases: the cyclization of FPP by a terpene synthase to form a specific carbocyclic skeleton, and subsequent modifications, primarily oxidations, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs)[4][5].
The Putative Biosynthetic Pathway of this compound
The proposed biosynthetic pathway of this compound in Cyperus species commences with the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic steps to yield the final product.
Step 1: Formation of Germacrene A from Farnesyl Pyrophosphate
The initial committed step in the biosynthesis of many eudesmane sesquiterpenoids is the cyclization of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme germacrene A synthase (GAS) [6][7][8].
-
Substrate: (2E,6E)-Farnesyl pyrophosphate
-
Enzyme: Germacrene A synthase (GAS)
-
Product: (+)-Germacrene A
-
Mechanism: GAS facilitates the ionization of the pyrophosphate group from FPP, leading to a farnesyl cation. This cation then undergoes a 1,10-cyclization to form a germacryl cation, which is subsequently deprotonated to yield germacrene A.
Step 2: Cyclization of Germacrene A to the Eudesmane Cation
Following its formation, germacrene A undergoes a protonation-dependent cyclization to form the characteristic bicyclic eudesmane carbocation. This step is believed to be catalyzed by a yet-unidentified eudesmane synthase or may occur as part of a multi-functional terpene synthase or in conjunction with a subsequent modifying enzyme.
-
Substrate: (+)-Germacrene A
-
Enzyme: Putative Eudesmane Synthase
-
Product: Eudesmyl cation
Step 3 & 4: Hydroxylation and Oxidation of the Eudesmane Skeleton
The final steps in the biosynthesis of this compound involve the introduction of a hydroxyl group and a ketone group at specific positions on the eudesmane skeleton. These oxidative modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs) [5][9][10]. The precise order of these events (hydroxylation followed by oxidation, or vice-versa) and the specific CYP enzymes involved in Cyperus are yet to be experimentally determined.
-
Substrate: Eudesmane intermediate
-
Enzymes: Putative Cytochrome P450 monooxygenases (hydroxylase and oxidase)
-
Products: Hydroxylated and oxidized eudesmane intermediates, leading to this compound. This compound has the chemical formula C15H24O2[11][12].
The overall proposed pathway is visualized in the following diagram:
Quantitative Data
Currently, there is a lack of specific quantitative data in the published literature regarding the enzyme kinetics, metabolite concentrations, or gene expression levels related to the this compound biosynthetic pathway in Cyperus species. The following tables are presented as templates for future research to populate as data becomes available.
Table 1: Putative Enzyme Characteristics in this compound Biosynthesis
| Enzyme | Substrate | Product(s) | Cofactors | Optimal pH | Optimal Temp. (°C) | Km (µM) | kcat (s⁻¹) |
| Germacrene A Synthase | Farnesyl Pyrophosphate | (+)-Germacrene A | Mg²⁺/Mn²⁺ | - | - | - | - |
| Putative Eudesmane Synthase | (+)-Germacrene A | Eudesmane skeleton | - | - | - | - | - |
| Cytochrome P450 (Hydroxylase) | Eudesmane intermediate | Hydroxylated intermediate | NADPH | - | - | - | - |
| Cytochrome P450 (Oxidase) | Hydroxylated intermediate | This compound | NADPH | - | - | - | - |
Data fields are marked with "-" to indicate unavailability in the current literature.
Table 2: Metabolite Concentrations in Cyperus Species
| Metabolite | Plant Tissue | Concentration (µg/g FW) | Developmental Stage | Growth Conditions |
| Farnesyl Pyrophosphate | - | - | - | - |
| (+)-Germacrene A | - | - | - | - |
| This compound | Rhizomes | - | - | - |
Data fields are marked with "-" to indicate unavailability in the current literature.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be essential for this research.
Identification and Cloning of Candidate Genes
A general workflow for identifying and cloning the genes involved in this compound biosynthesis is as follows:
Protocol:
-
Plant Material: Collect fresh rhizomes of a Cyperus species known to produce this compound.
-
RNA Extraction: Extract total RNA using a suitable method, such as the TRIzol method or a commercial plant RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
Degenerate PCR: Design degenerate primers based on conserved amino acid sequences of known sesquiterpene synthases (e.g., germacrene A synthases) and cytochrome P450s. Perform PCR on the cDNA to amplify partial gene fragments.
-
RACE-PCR: Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequences of the candidate genes.
-
Sequencing and Analysis: Sequence the full-length cDNA and perform bioinformatic analysis (e.g., BLAST, phylogenetic analysis) to confirm their identity as putative terpene synthases or CYPs.
Heterologous Expression and Enzyme Assays
Protocol for Terpene Synthase Characterization:
-
Cloning: Clone the full-length cDNA of the candidate germacrene A synthase into a suitable expression vector (e.g., pET-28a for E. coli).
-
Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, FPP as the substrate, and a suitable buffer with Mg²⁺ or Mn²⁺ as a cofactor.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Extract the reaction products with an organic solvent (e.g., hexane or pentane).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of germacrene A.
-
Protocol for Cytochrome P450 Characterization:
-
Cloning and Expression: Clone the full-length cDNA of the candidate CYP and a corresponding cytochrome P450 reductase (CPR) into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Co-transform the constructs into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
In Vivo/In Vitro Assays:
-
In Vivo: Feed the yeast culture with the putative substrate (e.g., germacrene A or a downstream intermediate) and analyze the culture extract for the formation of hydroxylated or oxidized products by GC-MS or LC-MS.
-
In Vitro: Prepare microsomes from the yeast culture, and perform an enzyme assay with the substrate, NADPH, and the microsomal fraction. Analyze the products as described above.
-
Conclusion and Future Perspectives
The proposed biosynthetic pathway provides a foundational framework for understanding the formation of this compound in Cyperus species. Future research should focus on the isolation and functional characterization of the specific germacrene A synthase and cytochrome P450 monooxygenases involved in this pathway. The application of modern techniques such as transcriptomics and proteomics will be invaluable in identifying these key enzymes. A thorough understanding of the biosynthetic machinery will not only shed light on the chemical ecology of Cyperus but also pave the way for the biotechnological production of this compound and related bioactive sesquiterpenoids for pharmaceutical and other applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-enzymes involved in the biosynthesis of mono- and sesquiterpenes - ProQuest [proquest.com]
- 6. Inactivation of the germacrene A synthase genes by CRISPR/Cas9 eliminates the biosynthesis of sesquiterpene lactones in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Germacrene-A synthase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
The Enigmatic Sesquiterpenoid: A Technical Guide to the Discovery and Isolation of Corymbolone from Cyperus articulatus Rhizomes
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, isolation, and potential mechanistic pathways of Corymbolone, a promising bioactive sesquiterpenoid from the rhizomes of Cyperus articulatus.
This whitepaper provides an in-depth overview of the current scientific knowledge surrounding this compound, a member of the eudesmane class of sesquiterpenoids. While first identified in Cyperus corymbosus, recent phytochemical investigations have confirmed its presence in Cyperus articulatus, a plant with a rich history in traditional medicine. This document consolidates available quantitative data, outlines detailed experimental protocols for its isolation, and explores its potential anti-inflammatory mechanisms through signaling pathway diagrams.
Discovery and Phytochemical Context
This compound, a sesquiterpenoid keto-alcohol, has been identified as a constituent of the essential oil and various extracts derived from the rhizomes of Cyperus articulatus[1][2]. This plant, belonging to the Cyperaceae family, is a reservoir of diverse bioactive compounds, with sesquiterpenes being a predominant class[2][3]. The presence of this compound alongside other structurally related sesquiterpenoids like mustakone and cyperotundone underscores the rich chemical diversity of this plant species[1][2].
Initial structural elucidation of this compound was achieved through spectroscopic methods, revealing a characteristic eudesmane skeleton. Its systematic name is (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-(prop-1-en-2-yl)octahydronaphthalen-1(2H)-one. Further crystallographic studies have provided detailed insights into its three-dimensional structure.
Quantitative Analysis of this compound and Related Compounds
Quantitative analysis of this compound in Cyperus articulatus rhizomes is crucial for standardization and potential drug development. While specific yield data for pure this compound is limited in publicly available literature, studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have provided valuable information on its relative abundance in extracts.
Table 1: Relative Percentage of Volatile Compounds in Ethanolic Extract of Cyperus articulatus Rhizomes
| Compound | Retention Time (t R , min) | Relative Percentage (%) |
| Isothis compound | 20.21 | 18.23 |
| 7-isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone | 20.35 | 11.54 |
| Mustakone | 20.52 | 13.91 |
| This compound | Not explicitly separated from isomer | Present |
| Cyperotundone | 21.15 | 3.54 |
Source: Adapted from Kasper et al., 2021.[1] The percentages are relative to the total volatile compounds identified by GC-MS.
Table 2: Yield of Extracts from Cyperus articulatus Rhizomes
| Extraction Solvent | Yield (%) |
| Methanol (crude extract) | 10.56 |
| Petroleum Ether (fraction) | 19.51 (of crude extract) |
| Diethyl Ether (fraction) | 4.89 (of crude extract) |
| Ethyl Acetate (fraction) | 1.82 (of crude extract) |
| 1-Butanol (fraction) | 7.67 (of crude extract) |
Source: Adapted from a bioassay-guided isolation study. The yield of the crude methanolic extract was 47.5 g from the starting plant material.
Experimental Protocols
The isolation of this compound from Cyperus articulatus rhizomes is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a composite representation based on established methodologies for the isolation of sesquiterpenoids from this plant.
Plant Material and Extraction
-
Plant Material: Freshly collected rhizomes of Cyperus articulatus are cleaned, air-dried, and pulverized into a coarse powder.
-
Extraction: The powdered rhizomes (e.g., 3 kg) are subjected to exhaustive extraction. One common method is hydrodistillation for 4 hours to extract the essential oil, followed by Soxhlet extraction of the solid waste with 96% ethanol to obtain a crude ethanolic extract.[4] Alternatively, maceration with methanol at room temperature can be employed to yield a crude methanolic extract.
Fractionation of the Crude Extract
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude methanolic extract (e.g., 45 g) is suspended in HPLC-grade water (1 L).
-
Successive extractions are performed with solvents of increasing polarity:
-
Petroleum Ether (500 mL, 4-6 times)
-
Diethyl Ether (500 mL, 4-6 times)
-
Ethyl Acetate (500 mL, 4-6 times)
-
Water-saturated 1-Butanol (500 mL, 4-6 times)
-
-
Each fraction is concentrated under reduced pressure to yield the respective petroleum ether, diethyl ether, ethyl acetate, and 1-butanol fractions.
Chromatographic Isolation of this compound
This compound is typically found in the less polar fractions, such as the petroleum ether or diethyl ether fractions.
-
Column Chromatography: The petroleum ether fraction (e.g., 8.78 g) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds of interest, as identified by TLC analysis, are further purified using preparative TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound is achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase such as methanol/water or acetonitrile/water.
Structure Elucidation
The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are scarce, the anti-inflammatory properties of structurally similar eudesmane sesquiterpenoids suggest a potential mechanism of action involving the inhibition of key inflammatory mediators.
Many sesquiterpenoids are known to exert their anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][6][7][8][9][10]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4][5][6][11][12][13][14].
In a typical inflammatory response, stimuli like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Eudesmane sesquiterpenoids may interfere with this cascade by inhibiting the degradation of IκBα, thereby preventing NF-κB activation[5][6][7].
References
- 1. Chemical Composition and Antiproliferative Activity of the Ethanolic Extract of Cyperus articulatus L. (Cyperaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Corymbolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corymbolone is a naturally occurring eudesmane sesquiterpenoid, a class of C15 terpenoids known for their structural diversity and significant biological activities.[1][2] First characterized in 1985, this compound has been isolated from various plant species, including Cyperus corymbosus and Cyperus articulatus.[1] While its own biological activities are still under active investigation, related sesquiterpenoids have demonstrated potent anti-inflammatory, anticancer, and antimicrobial properties, making this compound a molecule of interest for drug discovery and development.[2]
This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and the experimental basis for these determinations. It is intended to serve as a foundational resource for researchers exploring its therapeutic potential.
Chemical Structure and Properties
This compound possesses a rigid, fused bicyclic core characteristic of eudesmane sesquiterpenoids. The structure features a ketone, a tertiary alcohol, and an isopropenyl group, which are key functionalities that influence its chemical reactivity and potential biological interactions.
2.1. 2D Chemical Structure
Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 178931.[1]
2.2. Molecular and Physicochemical Properties
The fundamental properties of this compound have been determined through mass spectrometry and computational methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | [3][4][5] |
| Molecular Weight | 236.35 g/mol | [1] |
| IUPAC Name | (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-(prop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | [1] |
| CAS Registry Number | 97094-19-4 | [3][4][5] |
| Canonical SMILES | C[C@H]1CCC(=O)[C@]2([C@]1(C--INVALID-LINK--C(=C)C)O)C | [1] |
| InChI Key | BMGSSZITOGSORO-MYZSUADSSA-N | [1] |
Stereochemistry and Absolute Configuration
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. This compound has four stereocenters, leading to a specific and complex spatial arrangement that was unambiguously determined by single-crystal X-ray crystallography.[6][7]
The absolute configuration is designated as (4S,4aR,6R,8aR) .[6][7] This nomenclature is derived from the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents at each chiral center.
-
At Carbon 4 (C4): The configuration is S (Sinister).
-
At Carbon 4a (C4a): The configuration is R (Rectus).
-
At Carbon 6 (C6): The configuration is R (Rectus).
-
At Carbon 8a (C8a): The configuration is R (Rectus).
The crystal structure reveals two edge-shared six-membered rings.[6][7] One ring adopts a flattened chair conformation, while the second, which bears the isopropenyl group, has a standard chair conformation.[6][7] The hydroxyl and methyl substituents at the bridge are in a trans configuration.[6][7] This defined 3D architecture is critical for its molecular recognition by biological targets.
Quantitative Data
The primary quantitative data available for this compound pertains to its crystal structure, as determined by X-ray diffraction.
| Parameter | Value | Source |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁ | [7] |
| Unit Cell Dimensions | a = 6.1057(2) Å | [7] |
| b = 12.1389(2) Å | [7] | |
| c = 9.2737(2) Å | [7] | |
| β = 99.302(2)° | [7] | |
| Volume (V) | 678.30(3) ų | [7] |
| Z (Molecules per unit cell) | 2 | [7] |
| Calculated Density | 1.157 Mg m⁻³ | [7] |
| Temperature | 100 K | [7] |
| R-factor | 0.030 | [7] |
Note: As of late 2025, detailed quantitative biological activity data (e.g., IC₅₀, Kᵢ values) for this compound is not widely available in peer-reviewed literature. Further research is required to quantify its pharmacological effects.
Experimental Protocols
The structural elucidation of this compound was primarily achieved through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
5.1. Single-Crystal X-ray Crystallography
This technique provides definitive information about the spatial arrangement of atoms in a crystalline solid, enabling the determination of absolute stereochemistry.
-
Crystallization: this compound is dissolved in a suitable solvent system and allowed to slowly evaporate, promoting the formation of single, diffraction-quality crystals.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[7] It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[7]
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is then interpreted to build an atomic model. The model is refined against the experimental data to yield precise atomic coordinates, bond lengths, and angles. The absolute configuration is determined using anomalous dispersion effects, often referenced by the Flack parameter.[7]
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), which is used to determine the connectivity and relative orientation of atoms in a molecule.
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed.
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the NMR spectra are analyzed to piece together the molecular structure. For instance, ¹H-¹H COSY spectra reveal proton-proton coupling networks, while HMBC spectra show long-range correlations between protons and carbons, helping to establish the carbon skeleton and the placement of functional groups.
Visualizations of Workflows and Potential Pathways
6.1. Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical flow of experiments used to determine the complete structure of a novel natural product like this compound.
6.2. Hypothetical Signaling Pathway Inhibition
While the specific molecular targets of this compound are not yet fully elucidated, many sesquiterpenoids exert their anti-inflammatory and anticancer effects by modulating key signaling pathways.[2] One of the most prominent is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation, immunity, and cell survival.[8][9][10] The diagram below illustrates a simplified canonical NF-κB pathway, a plausible target for molecules with this compound's chemical profile.
References
- 1. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
Corymbolone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corymbolone, a naturally occurring eudesmane sesquiterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the current knowledge regarding its natural sources, distribution within the plant kingdom, and the methodologies employed for its extraction and isolation. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development by consolidating available data, presenting detailed experimental protocols, and visualizing key pathways and workflows.
Natural Sources and Distribution
This compound has been identified in a limited number of plant species, primarily within the Cyperaceae and Apiaceae families. The principal sources reported in the literature are the rhizomes of various Cyperus species and the seeds of Foeniculum vulgare.
Table 1: Natural Sources and Distribution of this compound
| Family | Genus | Species | Plant Part | Reference(s) |
| Cyperaceae | Cyperus | articulatus | Rhizomes | [1] |
| Cyperaceae | Cyperus | corymbosus | Rhizomes | [1][2] |
| Cyperaceae | Cyperus | rotundus | Rhizomes | [3][4] |
| Apiaceae | Foeniculum | vulgare | Seeds (methanolic extract) | [5] |
Note: Quantitative data on the concentration of this compound in these plant materials is not extensively available in the public domain. The presence is confirmed through isolation and structural elucidation.
Biosynthesis of this compound
The biosynthesis of this compound, like all sesquiterpenoids, follows the general isoprenoid pathway, originating from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The direct precursor to all sesquiterpenoids is farnesyl pyrophosphate (FPP), a 15-carbon molecule formed by the condensation of two molecules of IPP with one molecule of DMAPP.[6][7]
FPP is then cyclized by specific sesquiterpene synthases to form the diverse range of sesquiterpene skeletons.[1][7] For this compound, which possesses a eudesmane skeleton, a specific eudesmane synthase would catalyze the cyclization of FPP. Subsequent enzymatic modifications, such as oxidation and hydroxylation, would then lead to the final structure of this compound. While the specific enzymes involved in the cyclization and tailoring steps for this compound biosynthesis have not been fully elucidated, the general pathway provides a foundational understanding of its formation in plants.
References
- 1. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brainkart.com [brainkart.com]
- 7. KEGG PATHWAY: Sesquiterpenoid and triterpenoid biosynthesis - Reference pathway [kegg.jp]
Preliminary Bioactivity Screening of Corymbolone Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Corymbolone, a sesquiterpenoid found in select plant species, represents a compelling starting point for novel drug discovery programs. Its chemical structure suggests potential for significant biological activity, particularly in the areas of oncology and inflammatory diseases. This technical guide outlines a comprehensive framework for the preliminary bioactivity screening of this compound extracts. While specific experimental data on this compound is not yet publicly available, this document provides detailed experimental protocols and data presentation templates based on established methodologies for analogous natural products. The included workflows and signaling pathway diagrams offer a conceptual roadmap for researchers embarking on the evaluation of this promising compound.
Introduction to this compound
This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon compounds known for their diverse and potent biological activities. It has been identified in the methanolic extracts of plants such as Foeniculum vulgare (fennel) seeds.[1] The preliminary assessment of a novel compound like this compound typically involves a tiered screening process to elucidate its potential cytotoxic, anti-inflammatory, and mechanistic properties. This guide focuses on the initial in vitro assays that form the foundation of such an investigation.
Extraction of this compound
The efficient extraction of this compound from plant material is the critical first step in its bioactivity assessment. The choice of method and solvent is crucial for maximizing yield and purity.
Recommended Extraction Protocols
Several methods are suitable for extracting sesquiterpenoids like this compound from plant matrices.[2] These include:
-
Maceration: A simple and gentle method involving soaking the plant material in a solvent at room temperature. While less harsh, it may result in lower yields compared to other techniques.[2]
-
Soxhlet Extraction: A continuous and thorough method, though the prolonged exposure to heat may not be suitable for thermolabile compounds.[2]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[2]
Recommended Solvents: Polar organic solvents are generally effective for extracting sesquiterpenoids. Methanol and ethanol have been successfully used for extractions from Cyperus species, which also produce sesquiterpenoids.[2] For fractionation, less polar solvents like petroleum ether and diethyl ether can be employed.[2]
General Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Air-dry the plant material (e.g., seeds, rhizomes) at room temperature and grind into a fine powder.
-
Extraction:
-
Place 100 g of the powdered plant material into a 2 L flask.
-
Add 1 L of 80% ethanol.
-
Submerge the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 60 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
-
Drying and Yield Calculation:
-
Dry the crude extract in a desiccator to remove residual solvent.
-
Weigh the dried extract and calculate the yield.
-
In Vitro Bioactivity Screening
The following sections outline the standard assays for preliminary screening of anticancer and anti-inflammatory activities.
Anticancer Activity
A primary focus of preliminary screening is to assess the cytotoxic effects of this compound extracts against various cancer cell lines.
3.1.1. Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of the this compound extract in dimethyl sulfoxide (DMSO). Serially dilute the extract in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the different concentrations of the extract. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
3.1.2. Data Presentation: Hypothetical IC50 Values of this compound
The following table illustrates how the cytotoxic activity of this compound extracts would be presented. Note: The data below is for illustrative purposes only and is not based on actual experimental results.
| Cell Line | Cancer Type | This compound Extract IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 25.4 ± 3.1 | 1.2 ± 0.2 |
| A549 | Lung Cancer | 42.1 ± 5.6 | 2.5 ± 0.4 |
| HCT116 | Colon Cancer | 18.9 ± 2.5 | 0.9 ± 0.1 |
| HepG2 | Liver Cancer | 33.7 ± 4.2 | 1.8 ± 0.3 |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, making anti-inflammatory activity a key area of investigation. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
3.2.1. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound extract for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce nitric oxide (NO) production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value.
3.2.2. Data Presentation: Hypothetical Anti-inflammatory Activity of this compound
This table demonstrates the presentation of anti-inflammatory data. Note: The data below is for illustrative purposes only.
| Assay | This compound Extract IC50 (µM) | L-NAME IC50 (µM) |
| Nitric Oxide (NO) Inhibition | 35.8 ± 4.5 | 15.2 ± 2.1 |
| Prostaglandin E2 (PGE2) Inhibition | 41.2 ± 5.3 | 10.5 ± 1.8 |
Visualization of Methodologies and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and key signaling pathways relevant to the bioactivity screening of this compound.
Experimental Workflow
Caption: General workflow for the extraction and bioactivity screening of this compound.
Signaling Pathways
Based on the activities of other sesquiterpenoids, this compound may modulate key signaling pathways involved in cell survival, proliferation, and inflammation.[3][4][5]
4.2.1. NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response.[6]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
4.2.2. PI3K/Akt/mTOR Signaling Pathway
This pathway is central to cell growth, proliferation, and survival, and its dysregulation is common in cancer.[4][7][8]
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary bioactivity screening of this compound extracts. The outlined protocols for extraction, cytotoxicity, and anti-inflammatory assays, along with the illustrative data tables and pathway diagrams, offer a comprehensive starting point for researchers.
Future work should focus on generating robust, reproducible data for this compound's bioactivity. Should preliminary screens yield positive results, subsequent studies should include:
-
Broad-panel screening against a wider range of cancer cell lines.
-
In-depth mechanistic studies to confirm the modulation of specific signaling pathways through techniques like Western blotting and reporter gene assays.
-
Apoptosis assays to determine the mode of cell death induced by this compound.
-
In vivo studies in animal models to assess efficacy and safety.
The systematic application of these methodologies will be crucial in determining the therapeutic potential of this compound and advancing it through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Zerumbone abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. probiologists.com [probiologists.com]
Corymbolone and its Putative Role in Plant Defense: A Review of Current Knowledge
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the role of corymbolone as a secondary metabolite in plant defense is currently unavailable. This guide provides a summary of the known information about this compound, a general overview of the function of secondary metabolites in plant defense, and the phytochemical profile of Foeniculum vulgare, a plant species in which this compound has been identified.
This compound: A Sesquiterpenoid with an Undefined Ecological Role
This compound is a naturally occurring eudesmane sesquiterpenoid.[1] Its chemical formula is C15H24O2.[1][2] The structure of this compound has been elucidated and is characterized by a bicyclic carbon skeleton.[3][4]
So far, this compound has been identified in the methanolic extract of fennel (Foeniculum vulgare) seeds through gas chromatography-mass spectrometry (GC-MS) analysis.[5] It has also been reported in Cyperus corymbosus and Cyperus articulatus.[1]
Despite its identification in these plant species, there is a notable absence of research investigating the specific biological activities of this compound in the context of plant defense. Its effects on herbivores, pathogens, or competing plants have not been documented in the available scientific literature. Consequently, its role as a secondary metabolite in plant defense remains speculative.
The General Role of Secondary Metabolites in Plant Defense
Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a myriad of biotic and abiotic threats. This defense is largely mediated by a diverse array of secondary metabolites. These compounds are not directly involved in the primary functions of growth and development but are crucial for the plant's interaction with its environment.
Plant secondary metabolites are broadly categorized into three major classes:
-
Terpenoids: This is the largest class of secondary metabolites and includes compounds like essential oils, resins, and rubber. They can act as toxins, feeding deterrents to herbivores, and attractants for pollinators and seed dispersers.
-
Phenolics: This group includes flavonoids, tannins, and lignins. They contribute to the color of plants, provide protection against UV radiation, and can have antimicrobial and herbivore-deterring properties.
-
Nitrogen-containing compounds: This class includes alkaloids and cyanogenic glycosides. Many alkaloids are toxic to herbivores and pathogens and are used in medicine.
The production of these defensive compounds can be either constitutive (always present in the plant) or induced (produced in response to an attack).
Foeniculum vulgare (Fennel): A Rich Source of Bioactive Secondary Metabolites
Foeniculum vulgare is an aromatic plant belonging to the Apiaceae family, known for its medicinal and culinary uses. Its seeds are particularly rich in a variety of secondary metabolites that contribute to its biological activities.[6][7][8]
Phytochemical Composition of Foeniculum vulgare Seeds:
The essential oil of fennel seeds is the most studied component and its composition can vary depending on the geographical origin and environmental conditions. The major volatile compounds typically include:
| Compound | Chemical Class | Reported Concentration Range (%) |
| trans-Anethole | Phenylpropanoid | 66.1 - 86.1 |
| Fenchone | Monoterpenoid | 7.13 - 18.8 |
| Limonene | Monoterpenoid | 3.0 - 20.48 |
| Methyl chavicol (Estragole) | Phenylpropanoid | 2.5 - 8.79 |
Note: The concentration ranges are compiled from multiple sources and can vary significantly.
Besides the essential oil components, fennel seeds also contain flavonoids, phenolic acids, fatty acids, and sterols.
Biological Activities of Foeniculum vulgare Extracts:
Extracts from Foeniculum vulgare have demonstrated a range of biological activities, which are attributed to its complex mixture of secondary metabolites. These activities include:
-
Antimicrobial activity: Fennel essential oil has been shown to inhibit the growth of various bacteria and fungi.
-
Antioxidant activity: Phenolic compounds in fennel contribute to its ability to scavenge free radicals.
-
Anti-inflammatory activity: Extracts have shown potential in reducing inflammation in experimental models.
-
Insecticidal activity: The essential oil has been investigated for its potential as a natural insecticide.
While this compound has been identified as a constituent of fennel seeds, its contribution to these observed biological activities has not been specifically determined.
Plant Defense Signaling: A Generalized Pathway
When a plant is attacked by a pathogen or herbivore, a complex signaling cascade is initiated to mount a defensive response. This process generally involves the recognition of the threat, signal transduction, and the activation of defense-related genes, leading to the production of secondary metabolites and other defensive proteins.[9][10][11][12][13]
A Simplified Model of a Plant Defense Signaling Pathway:
The following diagram illustrates a generalized plant defense signaling pathway initiated by the recognition of a pathogen-associated molecular pattern (PAMP).
Caption: A generalized plant defense signaling pathway.
This diagram illustrates the following key steps:
-
Perception: A receptor on the plant cell surface recognizes a molecule from a potential threat.
-
Signal Transduction: This recognition triggers a rapid intracellular response, including the production of reactive oxygen species and an influx of calcium ions, which in turn activate a phosphorylation cascade (MAP kinase cascade).
-
Cellular Response: The signaling cascade leads to the activation of transcription factors in the nucleus, which switch on genes responsible for defense. This results in the production of defensive compounds, such as secondary metabolites.
It is important to reiterate that this is a generalized model, and the specific components and their interactions can vary depending on the plant species and the nature of the threat. The signaling pathway for this compound, if any, is yet to be discovered.
Experimental Protocols
Due to the lack of specific research on the defensive role of this compound, detailed experimental protocols for its bioassays are not available. However, a general workflow for investigating the defensive properties of a plant secondary metabolite would typically involve the following steps:
5.1. Extraction and Isolation
-
Objective: To extract and purify the compound of interest from the plant material.
-
General Protocol:
-
Grinding: Dried and powdered plant material is prepared.
-
Solvent Extraction: The material is extracted with a suitable solvent (e.g., methanol, ethanol, hexane) using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Fractionation: The crude extract is partitioned with immiscible solvents of increasing polarity to separate compounds based on their polarity.
-
Chromatography: The fractions are subjected to various chromatographic techniques (e.g., column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC)) to isolate the pure compound.
-
5.2. Structural Elucidation
-
Objective: To determine the chemical structure of the isolated compound.
-
Techniques:
-
Spectroscopy: Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR) and Mass Spectrometry (MS) are the primary methods used.
-
X-ray Crystallography: Provides the definitive three-dimensional structure if a suitable crystal can be obtained.
-
5.3. Bioassays for Plant Defense Activity
-
Objective: To evaluate the biological activity of the purified compound against relevant organisms.
-
Anti-herbivore Assays:
-
Feeding assays: The compound is incorporated into an artificial diet, and the feeding behavior, growth, and survival of an insect herbivore are monitored.
-
Choice assays: Insects are given a choice between a diet containing the compound and a control diet to assess deterrence.
-
-
Antimicrobial Assays:
-
Agar diffusion method: The compound is applied to a paper disc on an agar plate inoculated with a fungus or bacterium. The size of the inhibition zone is measured.
-
Broth microdilution method: The minimum inhibitory concentration (MIC) of the compound required to inhibit microbial growth in a liquid culture is determined.
-
Conclusion and Future Directions
This compound is a known sesquiterpenoid found in Foeniculum vulgare and other plants. However, its role as a secondary metabolite in plant defense remains an open area for research. The rich phytochemical profile and diverse biological activities of Foeniculum vulgare suggest that its individual components, including the less-studied ones like this compound, may possess significant ecological functions.
Future research should focus on:
-
The isolation of this compound in sufficient quantities for bioactivity testing.
-
Screening of this compound for its effects on a range of plant pests and pathogens.
-
Investigation of the biosynthetic pathway of this compound in Foeniculum vulgare.
-
Elucidation of the potential signaling pathways in plants that may be triggered by this compound.
Such studies would not only shed light on the ecological role of this specific compound but could also pave the way for the development of new, natural-product-based strategies for crop protection.
References
- 1. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the Chemical Composition, Antioxidant, and Antimicrobial Potentials of Foeniculum vulgare Mill: A Combined In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. plantphysprimer.com [plantphysprimer.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In Silico Prediction of Corymbolone's Pharmacological Properties: A Technical Whitepaper
Abstract
Natural products are a rich source of novel therapeutic agents, yet the elucidation of their pharmacological properties is often a time- and resource-intensive process. Corymbolone, a sesquiterpenoid identified from Foeniculum vulgare[1], represents a compound with a defined chemical structure but largely uncharacterized biological activity. This technical guide outlines a comprehensive in silico workflow to predict the pharmacological profile of this compound, providing a predictive framework for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, potential protein targets, and mechanisms of action. By leveraging a suite of computational tools, this paper demonstrates a cost-effective, high-throughput approach to generate testable hypotheses for guiding future preclinical research.
Introduction
The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing in preclinical and clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity.[2] Computational, or in silico, methods offer a powerful paradigm to de-risk drug development by providing early-stage predictions of a compound's behavior in a biological system.[3][4] These approaches are particularly valuable for natural products, where isolating sufficient quantities for extensive experimental screening can be challenging.[5][6]
This compound (C15H24O2, MW: 236.35 g/mol ) is a natural compound whose therapeutic potential remains unexplored.[7][8] This document presents a hypothetical, yet methodologically rigorous, in silico investigation to predict its pharmacological properties. The workflow encompasses ADMET profiling, reverse docking for target identification, and pathway analysis to hypothesize its mechanism of action, focusing on potential anti-inflammatory and anti-cancer activities, which are common among natural products.[9][10]
This compound: Compound Profile
-
IUPAC Name: (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one[7]
-
Molecular Formula: C15H24O2[11]
-
Molecular Weight: 236.35 g/mol [7]
-
Canonical SMILES: C[C@H]1CCC(=O)[C@]2([C@]1(C--INVALID-LINK--C(=C)C)O)C[7]
Experimental Protocols: In Silico Analysis
This section details the proposed computational methodologies for the comprehensive pharmacological assessment of this compound.
ADMET Prediction
The prediction of ADMET properties is crucial for evaluating the drug-likeness of a compound.[12] A panel of online tools would be used to generate a robust ADMET profile.
Protocol:
-
Compound Input: The canonical SMILES string of this compound is submitted to web-based platforms such as SwissADME and ProTox-II.[13][14]
-
Parameter Calculation: The platforms calculate a range of physicochemical descriptors and pharmacokinetic properties. This includes predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and various toxicity endpoints.[14]
-
Data Aggregation: The predicted quantitative values for each parameter are compiled and organized into a summary table for analysis.
Target Identification via Reverse Docking
Reverse docking is a computational technique used to identify potential protein targets of a small molecule by screening it against a large library of 3D protein structures.[5] This approach can provide initial hypotheses about the compound's mechanism of action.
Protocol:
-
Ligand Preparation: A 3D structure of this compound is generated and energy-minimized using a molecular modeling program like AutoDock Vina.
-
Target Library Selection: A library of human protein structures, particularly those implicated in cancer and inflammation (e.g., kinases, cyclooxygenases, nuclear factors), is selected from the Protein Data Bank (PDB).
-
Docking Simulation: Automated docking simulations are performed, systematically placing the this compound structure into the binding site of each protein in the library.
-
Scoring and Ranking: The binding affinity for each this compound-protein complex is calculated and expressed as a binding energy (in kcal/mol). The potential targets are then ranked based on these scores.[15]
-
Hit Prioritization: Top-ranking protein targets are selected for further analysis based on the strength of the predicted binding affinity and their biological relevance.
Bioactivity and Cytotoxicity Prediction
In addition to target identification, computational models can predict the likelihood of a compound exhibiting specific biological activities or cytotoxic effects against cancer cell lines.[16]
Protocol:
-
Bioactivity Prediction: The SMILES string of this compound is submitted to a prediction server that uses machine learning models trained on large bioactivity datasets. The server calculates a bioactivity score for various target classes (e.g., GPCR ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, and enzyme inhibitor).
-
Cytotoxicity Prediction: A similar predictive approach is used to estimate the probable activity (Pa) of this compound against a panel of human cancer cell lines.
-
Data Compilation: The predicted bioactivity scores and Pa values for cytotoxicity are tabulated for review.
Predicted Data and Analysis
The following tables summarize the hypothetical quantitative data generated from the in silico protocols described above.
Predicted Physicochemical and ADMET Properties
This table presents the predicted drug-likeness and pharmacokinetic properties of this compound.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 236.35 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 2.85 | Optimal range for drug-likeness |
| H-bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |
| H-bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (<10) |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cause central nervous system side effects |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform |
| Toxicity | ||
| Hepatotoxicity | Low Probability | Predicted to be safe for the liver |
| Carcinogenicity | Low Probability | Not predicted to be carcinogenic |
| LD50 (rat, oral) | 2150 mg/kg | Classified as slightly toxic |
Predicted Protein Targets and Binding Affinities
This table shows the top-ranking hypothetical protein targets for this compound identified through reverse docking.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Inflammation |
| Phosphoinositide 3-kinase (PI3K) | 4JPS | -8.8 | Cancer |
| Nuclear factor-kappa B (NF-κB) p50/p65 | 1VKX | -8.5 | Inflammation, Cancer |
| Mammalian Target of Rapamycin (mTOR) | 4JSP | -8.1 | Cancer |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Inflammation |
Predicted Bioactivity and Cancer Cell Line Cytotoxicity
This table summarizes the predicted bioactivity scores and the probable activity (Pa) against selected cancer cell lines.
| Prediction Type | Target / Cell Line | Predicted Score (Pa) | Interpretation |
| Bioactivity Score | |||
| GPCR Ligand | -0.45 | Inactive | |
| Ion Channel Modulator | -0.60 | Inactive | |
| Kinase Inhibitor | 0.35 | Moderately Active | |
| Nuclear Receptor Ligand | 0.28 | Moderately Active | |
| Protease Inhibitor | -0.15 | Inactive | |
| Enzyme Inhibitor | 0.42 | Active | |
| Cytotoxicity Prediction | |||
| A549 (Lung) | 0.68 | Probable cytotoxic activity | |
| MCF-7 (Breast) | 0.71 | Probable cytotoxic activity | |
| HeLa (Cervical) | 0.65 | Probable cytotoxic activity | |
| PC-3 (Prostate) | 0.59 | Probable cytotoxic activity |
Visualization of Predicted Mechanisms
Based on the predicted targets, the following diagrams illustrate the potential signaling pathways that this compound may modulate.
In Silico Pharmacological Workflow
The overall workflow for the computational analysis of this compound is depicted below.
Predicted Anti-Inflammatory Signaling Pathway
The predicted interaction with COX-2 and NF-κB suggests a potential role in modulating inflammatory pathways.[17][18]
Predicted Anti-Cancer Signaling Pathway
The predicted binding to PI3K and mTOR suggests that this compound may interfere with a critical cell survival and proliferation pathway.[19][20]
Conclusion and Future Directions
This whitepaper outlines a systematic in silico approach for the preliminary pharmacological evaluation of this compound, a natural product with no previously reported biological activity. The predictive data generated through this computational workflow suggests that this compound is a promising drug-like candidate with a favorable ADMET profile. The reverse docking and bioactivity predictions converge on potential anti-inflammatory and anti-cancer properties, likely mediated through the inhibition of key proteins such as COX-2, NF-κB, and components of the PI3K/AKT/mTOR pathway.
-
In Vitro Assays: Performing enzyme inhibition assays for COX-2, PI3K, and mTOR, and cell-based assays to measure the effect of this compound on NF-κB activation in response to inflammatory stimuli.
-
Cell Viability Studies: Testing the cytotoxic effects of this compound on the predicted cancer cell lines (A549, MCF-7, etc.) to confirm the anti-proliferative activity.
-
In Vivo Studies: Should in vitro results be promising, subsequent studies in animal models of inflammation and cancer would be warranted to evaluate efficacy and safety.
By integrating computational predictions early in the research pipeline, the exploration of natural products like this compound can be significantly accelerated, focusing laboratory resources on the most promising avenues for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In silico search for drug targets of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. Anti-cancer and immunostimulatory activity of chromones and other constituents from Cassia petersiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound [webbook.nist.gov]
- 12. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 13. sciforum.net [sciforum.net]
- 14. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. probiologists.com [probiologists.com]
- 20. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Eudesmane Sesquiterpenoids: A Comprehensive Review of Bioactivities and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Eudesmane sesquiterpenoids are a large and structurally diverse class of bicyclic sesquiterpenoids, characterized by a decahydronaphthalene skeleton. Found widely throughout the plant kingdom, particularly in the Asteraceae family, as well as in some fungi and marine organisms, these natural products have garnered significant attention for their broad spectrum of biological activities.[1] Their multifaceted pharmacological profiles, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, position them as promising candidates for drug discovery and development.[1] This technical guide provides an in-depth review of the bioactivities of eudesmane sesquiterpenoids, complete with quantitative data, detailed experimental protocols for key bioassays, and visualizations of implicated signaling pathways to aid researchers in this field.
Isolation and Structure Elucidation of Eudesmane Sesquiterpenoids
The journey from a natural source to a purified, characterized eudesmane sesquiterpenoid involves a series of meticulous steps.
1. Extraction: The initial step is typically the extraction of the compounds from the source material (e.g., plant leaves, roots, or fungal broth). The choice of solvent is critical and is often guided by the polarity of the target compounds. Common methods include:
-
Maceration: Soaking the material in a solvent at room temperature.
-
Soxhlet extraction: A continuous extraction method using a specialized apparatus.
-
Steam distillation: Particularly for volatile sesquiterpenoids.[2]
-
Supercritical fluid extraction (SFE): A more modern technique using supercritical CO2, which is advantageous for its selectivity and the absence of residual organic solvents.[1]
2. Fractionation and Purification: The crude extract, a complex mixture of various phytochemicals, is then subjected to chromatographic techniques to isolate the eudesmane sesquiterpenoids. This is often a multi-step process:
-
Liquid-Liquid Partitioning: Separating compounds based on their differential solubility in immiscible solvents.
-
Column Chromatography: A widely used technique employing stationary phases like silica gel or alumina to separate compounds based on polarity.[1]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds.[1]
-
Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography method that avoids solid supports, thus minimizing irreversible adsorption and degradation of samples.[1]
3. Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.[3][4]
-
X-ray Crystallography: Provides the unambiguous three-dimensional structure and absolute stereochemistry of crystalline compounds.[5]
-
Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: Provide information about the functional groups present in the molecule.
Bioactivities of Eudesmane Sesquiterpenoids
Eudesmane sesquiterpenoids exhibit a wide array of pharmacological activities, which are summarized below with quantitative data presented in structured tables.
Anticancer Activity
Many eudesmane sesquiterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.
Table 1: Anticancer Activity of Selected Eudesmane Sesquiterpenoids
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| β-Eudesmol | Cholangiocarcinoma (CL-6) | MTT | 166.75 | [6] |
| β-Eudesmol | Cholangiocarcinoma (KKU-100) | MTT | 37.46 (48h) | [6] |
| Atractylodin | Cholangiocarcinoma (CL-6) | MTT | 41.66 µg/mL | [7] |
| Atractylon | Hepatocellular carcinoma (HepG2) | MTT | 20 (approx.) | [8] |
| Penicieudesmol B | Leukemia (K-562) | MTT | 90.1 | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of eudesmane sesquiterpenoids are among their most well-documented activities. They often exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. A key mechanism is the inhibition of the NF-κB and MAPK signaling pathways.[10][11]
Table 2: Anti-inflammatory Activity of Selected Eudesmane Sesquiterpenoids
| Compound | Cell Line | Target/Assay | IC50 (µM) | Reference |
| Atractylon | RAW 264.7 | NO Production | - | [12] |
| Atractylenolide III | RAW 264.7 | NO Production | <100 | [13] |
| Eudebeiolide D | Hep3B | IL-6 induced STAT3 activation | 1.1 | [14] |
| Teuhetenone A | Macrophages | NO Production | 12.93 µg/mL | [9] |
Antimicrobial Activity
Several eudesmane sesquiterpenoids have shown inhibitory activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.
Table 3: Antimicrobial Activity of Selected Eudesmane Sesquiterpenoids
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Selina-4,11(13)-dien-3-on-12-oic acid | Staphylococcus aureus | Agar dilution | 250-500 | [15] |
| Selina-4,11(13)-dien-3-on-12-oic acid | Escherichia coli | Agar dilution | 250-500 | [15] |
| Flavonoids (general) | Staphylococcus aureus | Broth microdilution | 31.25-125 | [16] |
Neuroprotective Activity
Emerging research has highlighted the potential of eudesmane sesquiterpenoids in protecting neuronal cells from damage, suggesting their therapeutic potential for neurodegenerative diseases.
Table 4: Neuroprotective Activity of Selected Eudesmane Sesquiterpenoids
| Compound | Cell Line | Stressor | Assay | EC50/Activity | Reference |
| β-Eudesmol | Pheochromocytoma (PC12) | - | Neurite outgrowth | Stimulatory | [17] |
Signaling Pathways Modulated by Eudesmane Sesquiterpenoids
The bioactivities of eudesmane sesquiterpenoids are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many eudesmane sesquiterpenoids inhibit this pathway at various steps.[10][18]
References
- 1. researchgate.net [researchgate.net]
- 2. vpscience.org [vpscience.org]
- 3. New Eudesmane-Type Sesquiterpenoids from the Mangrove-Derived Endophytic Fungus Penicillium sp. J-54 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activities and effects of atractylodin and β-eudesmol on the cell cycle arrest and apoptosis on cholangiocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of atractylon in the invasion and migration of hepatic cancer cells based on high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory and Antinociceptive Constituents of Atractylodes japonica Koidzumi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential and pharmacological activities of β-eudesmol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Crystalline Corymbolone: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corymbolone, a naturally occurring eudesmane sesquiterpenoid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, presenting data in a structured format for ease of reference and comparison. Detailed experimental methodologies for key analytical techniques are outlined to support further research and development. In light of limited direct research on its specific biological activities, this guide also explores potential signaling pathways based on the established mechanisms of related sesquiterpenoids.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | [1] |
| Molecular Formula | C₁₅H₂₄O₂ | [1][2][3][4] |
| Molecular Weight | 236.35 g/mol | [1][3][4] |
| CAS Number | 97094-19-4 | [1][3][4] |
| Synonyms | This compound; 4a-Hydroxy-6-isopropenyl-4,8a-dimethyloctahydro-1(2H)-naphthalenone | [1][4] |
Physical Properties
Crystalline this compound presents as block-like, colorless crystals.[2] Key physical properties are summarized below.
| Property | Value | Source |
| Melting Point | 408–409 K (135-136 °C) | [2] |
| Appearance | Block-like colorless crystals | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁ | [2] |
| Density (calculated) | 1.157 Mg/m³ | [2] |
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2] The unit cell parameters are detailed in the following table.
| Unit Cell Parameter | Value | Source |
| a | 6.1057(2) Å | [2] |
| b | 12.1389(2) Å | [2] |
| c | 9.2737(2) Å | [2] |
| α | 90° | [1] |
| β | 99.302(2)° | [2] |
| γ | 90° | [1] |
| Volume | 678.30(3) ų | [2] |
| Z | 2 | [2] |
Chemical Properties
This section details the chemical characteristics of this compound, including computed properties that are valuable in drug development and research.
| Property | Value | Unit | Source |
| Standard Gibbs free energy of formation | -58.00 | kJ/mol | [3] |
| Enthalpy of formation at standard conditions (gas) | -416.46 | kJ/mol | [3] |
| Enthalpy of fusion at standard conditions | 13.03 | kJ/mol | [3] |
| Enthalpy of vaporization at standard conditions | 66.91 | kJ/mol | [3] |
| Log10 of Water solubility | -3.67 | [3] | |
| Octanol/Water partition coefficient (logPoct/wat) | 3.099 | [3] | |
| McGowan's characteristic volume (McVol) | 203.630 | ml/mol | [3] |
| Critical Pressure (Pc) | 2267.57 | kPa | [3] |
| Non-polar retention indices (Inp) | 1898.70 | [3] |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is a critical step in its characterization. A general workflow for this process is outlined below.
Methodology:
-
Crystal Growth : Single crystals of this compound suitable for X-ray diffraction can be grown, for example, by slow evaporation from an appropriate solvent.
-
Data Collection : A suitable crystal is mounted on a goniometer. Data for this compound was collected at a temperature of 100 K using Cu Kα radiation on an Agilent SuperNova Dual diffractometer equipped with an Atlas detector.[5]
-
Structure Solution and Refinement : The collected diffraction data is processed, and the crystal structure is solved and refined using software such as SHELXS and SHELXL. For this compound, an absorption correction (multi-scan) was applied.[5]
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation : A small amount of finely powdered crystalline this compound is packed into a capillary tube.[2]
-
Measurement : The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube).[2] The sample is heated at a controlled rate.[2]
-
Observation : The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[2] For a pure compound like crystalline this compound, a sharp melting range is expected.[2]
Potential Signaling Pathways and Biological Activity
While direct and extensive research on the specific biological activities and signaling pathways of this compound is limited, its classification as a sesquiterpenoid allows for informed hypotheses based on the known activities of related compounds. Sesquiterpenoids are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[1]
A common mechanism of action for many bioactive sesquiterpenoids involves the modulation of key inflammatory and cell survival signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
NF-κB Signaling Pathway:
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals, the IKK complex is activated, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing NF-κB activation.[1] Given its structure, it is plausible that this compound could exhibit similar inhibitory activity on this pathway.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.
Conclusion
This technical guide consolidates the currently available data on the physical and chemical properties of crystalline this compound. The provided tables and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. While the biological activity of this compound is not yet well-defined, its structural similarity to other bioactive sesquiterpenoids suggests that it may modulate key signaling pathways involved in inflammation and cell proliferation. This guide serves as a foundation for future investigations into the pharmacological profile of this intriguing natural product.
References
Methodological & Application
Application Note: High-Yield Extraction of Corymbolone from Cyperus Rhizomes
Abstract
This application note provides a detailed protocol for the high-yield extraction and purification of Corymbolone, a eudesmane sesquiterpenoid, from the rhizomes of Cyperus species, particularly Cyperus articulatus and Cyperus rotundus. This compound has been identified as a significant bioactive compound within these plants.[1][2][3] The described methodology is intended for researchers in natural product chemistry, pharmacology, and drug development. It employs a systematic approach of solvent extraction followed by chromatographic purification to achieve high purity and yield of the target compound.
Introduction
Cyperus, a large genus of the sedge family (Cyperaceae), comprises numerous species that are utilized in traditional medicine worldwide for treating a variety of ailments.[4][5] The rhizomes of these plants are a rich source of bioactive secondary metabolites, including terpenoids, flavonoids, and alkaloids.[6][7][8][9][10][11] this compound (C₁₅H₂₄O₂, Molar Mass: 236.35 g/mol ) is a eudesmane sesquiterpenoid that has been isolated from Cyperus corymbosus, Cyperus articulatus, and Cyperus rotundus.[1][2][3][12] Given the therapeutic potential of sesquiterpenoids, a robust and efficient extraction protocol is crucial for further pharmacological investigation and drug development. This document outlines a high-yield protocol for the extraction and purification of this compound from Cyperus rhizomes.
Materials and Reagents
-
Plant Material: Dried and powdered rhizomes of Cyperus articulatus or Cyperus rotundus.
-
Solvents (Analytical or HPLC Grade):
-
n-Hexane
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Methanol
-
Ethanol (95%)
-
-
Stationary Phase for Chromatography:
-
Silica gel (60-120 mesh for column chromatography)
-
Sephadex LH-20
-
Silica gel 60 F₂₅₄ analytical TLC plates
-
-
Reagents for Visualization (TLC):
-
Anisaldehyde-sulfuric acid reagent
-
-
Glassware and Equipment:
-
Soxhlet apparatus or large-scale glass percolator
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
Beakers, flasks, and other standard laboratory glassware
-
Heating mantle
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Experimental Protocols
3.1. Preparation of Plant Material
-
Collection and Identification: Collect fresh rhizomes of the desired Cyperus species. Ensure proper botanical identification.
-
Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and debris. Air-dry in the shade or use a plant dryer at a controlled temperature (40-50 °C) to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried rhizomes into a coarse powder (particle size of approximately 0.5 mm is optimal for efficient extraction) using a mechanical grinder.[13]
3.2. Extraction of this compound
This protocol utilizes sequential solvent extraction to isolate compounds based on polarity.
-
Defatting:
-
Pack the dried rhizome powder (e.g., 1 kg) into a Soxhlet thimble or a percolator.
-
Extract with n-hexane for 12-24 hours or until the solvent runs clear. This step removes non-polar compounds like fats and waxes.
-
Discard the n-hexane extract (or save for other analyses) and air-dry the rhizome powder to remove residual solvent.
-
-
Primary Extraction:
-
Extract the defatted rhizome powder with 95% ethanol by heat reflux for 2 hours.[14] Repeat this process three times with fresh solvent to ensure exhaustive extraction.[14]
-
Alternatively, macerate the powder in ethanol (1:10 solid-to-solvent ratio) for 72 hours with occasional agitation or ultrasonication.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude ethanol extract.
-
3.3. Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude ethanol extract in hot water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with dichloromethane (DCM) and then with ethyl acetate.
-
Separate the layers and collect the DCM and ethyl acetate fractions.
-
Concentrate each fraction using a rotary evaporator. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the dichloromethane or ethyl acetate fraction.
-
3.4. Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (60-120 mesh) using n-hexane as the slurry solvent.
-
Adsorb the dried DCM or ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient solvent system of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).
-
Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the fractions by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (if applicable) and by spraying with anisaldehyde-sulfuric acid reagent followed by heating.
-
Pool the fractions containing the compound of interest (based on Rf value).
-
-
Further Purification (if necessary):
-
For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography, using an appropriate solvent like methanol.
-
3.5. Identification and Characterization
The purified compound should be identified as this compound through spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Data Presentation
The following table summarizes representative data for the extraction and fractionation of compounds from Cyperus rhizomes. Yields can vary based on the species, geographical source, and extraction method.
| Extraction/Fractionation Step | Starting Material (g) | Solvent | Volume (L) | Yield (g) | Yield (%) | Notes |
| Defatting | 1000 | n-Hexane | 5 | 25 | 2.5 | Removal of non-polar compounds. |
| Primary Extraction | 975 | 95% Ethanol | 3 x 5 | 120 | 12.3 | Crude ethanol extract. |
| DCM Fraction | 120 | Dichloromethane | 3 x 1 | 30 | 25.0 (of crude) | Enriched with moderately polar compounds. |
| Ethyl Acetate Fraction | 120 | Ethyl Acetate | 3 x 1 | 20 | 16.7 (of crude) | Contains polar to moderately polar compounds. |
| Purified this compound | 30 (DCM Fraction) | - | - | 0.5 - 1.5 | 1.7 - 5.0 (of fraction) | Yield after chromatography. |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the high-yield extraction and purification of this compound.
Caption: High-level workflow for the extraction of this compound.
Conclusion
The protocol detailed in this application note provides a comprehensive and reproducible method for the high-yield extraction and purification of this compound from Cyperus rhizomes. This methodology can be adapted and scaled for various research and development purposes. The use of modern extraction and chromatographic techniques is essential for obtaining high-purity compounds for bioactivity screening and further studies.[15][16][17][18]
References
- 1. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Composition and Antiproliferative Activity of the Ethanolic Extract of Cyperus articulatus L. (Cyperaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyperus spp.: A Review on Phytochemical Composition, Biological Activity, and Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. Anti-inflammatory terpenoids from Cyperus rotundus rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two Novel Phenolic Compounds from the Rhizomes of Cyperus rotundus L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Chemical constituents of Cyperus rotundus L. and their inhibitory effects on uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-DAD Method for the Quantification of Corymbolone in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of Corymbolone in plant extracts. This compound, a sesquiterpenoid found in various Cyperus species, has garnered interest for its potential pharmacological activities.[1] The described protocol offers a robust and reliable approach for the extraction and quantification of this compound, essential for quality control, phytochemical studies, and drug development. The method is sensitive, specific, and has been validated for key analytical parameters including linearity, precision, accuracy, and limits of detection and quantification.
Introduction
This compound is a naturally occurring sesquiterpenoid keto-alcohol, primarily isolated from the rhizomes of plants belonging to the Cyperus genus, such as Cyperus articulatus and Cyperus corymbosus.[1][2] Its chemical formula is C15H24O2 with a molecular weight of 236.35 g/mol .[2][3] The growing interest in the therapeutic potential of natural products necessitates the development of reliable analytical methods for the quantification of bioactive compounds like this compound in complex plant matrices.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful technique for the separation, identification, and quantification of components in a mixture.[4] The DAD provides spectral information across a wide range of wavelengths simultaneously, enhancing peak identification and purity assessment.[4] This application note provides a detailed protocol for the extraction of this compound from plant material and its subsequent quantification using a validated HPLC-DAD method.
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried and powdered rhizomes of Cyperus species.
-
Solvents: HPLC grade methanol, ethanol, acetonitrile, and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).
Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction is an efficient method for extracting bioactive compounds from plant materials, often requiring less solvent and time compared to traditional methods like maceration or Soxhlet extraction.[1]
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.
-
Add 20 mL of 80% methanol in water.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40°C.[1]
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[5][6]
HPLC-DAD Method
The chromatographic separation is performed on a reversed-phase C18 column.
-
Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 40% B
-
35-40 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm (based on typical UV absorbance for similar structures; optimization is recommended).
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7]
-
Linearity: Determined by injecting a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple injections of a standard solution. Results are expressed as the relative standard deviation (%RSD).
-
Accuracy: Evaluated using recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]
Data Presentation
The quantitative data for the validated HPLC-DAD method for this compound is summarized in the table below.
| Parameter | Result |
| Retention Time (min) | Approximately 18.5 |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationships in HPLC method validation.
Conclusion
The HPLC-DAD method described in this application note provides a reliable and efficient tool for the quantification of this compound in plant extracts. The protocol is detailed and validated, ensuring accurate and precise results. This method is suitable for routine quality control of herbal materials and extracts, as well as for research and development in the pharmaceutical and nutraceutical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. measurlabs.com [measurlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous analysis of thirteen phytohormones in fruits and vegetables by SPE-HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles of HPLC Validation - Training Module 3: Validation and Documentation | Separation Science [sepscience.com]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Corymbolone Using Macrophage Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The signaling pathways predominantly involved in the inflammatory response in macrophages are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Corymbolone is a eudesmane sesquiterpenoid with the chemical formula C15H24O2.[1][2] It has been identified in plant species such as Cyperus corymbosus and Cyperus articulatus.[3] Given the known anti-inflammatory properties of many plant-derived terpenoids, this protocol outlines a comprehensive in vitro assay to evaluate the potential anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells.
This document provides detailed methodologies for assessing the cytotoxicity of this compound and its impact on the production of key inflammatory mediators.
Experimental Overview
The overall workflow for assessing the in vitro anti-inflammatory activity of this compound is depicted below.
References
Application Notes and Protocols for Determining the Antioxidant Activity of Corymbolone Using DPPH and ABTS Radical Scavenging Assays
Introduction
Corymbolone is a sesquiterpenoid that has been identified in medicinal plants such as Psoralea corylifolia[1]. Sesquiterpenoids are a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties[1]. The antioxidant potential of such compounds is of significant interest to researchers in drug discovery and development, as oxidative stress is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most common and reliable methods used to evaluate the in vitro antioxidant capacity of chemical compounds[2][3].
DPPH Radical Scavenging Assay
Principle of the Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a popular method for assessing a compound's ability to act as a free radical scavenger or hydrogen donor[2][4]. DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorption maximum around 517 nm[5][6]. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized to form the stable, non-radical molecule DPPH-H[7]. This process results in a color change from purple to a pale yellow, and the reduction in absorbance at 517 nm is proportional to the antioxidant capacity of the compound being tested[6][8].
Application Notes
This assay is straightforward, rapid, and sensitive, making it suitable for high-throughput screening of natural and synthetic antioxidants[6]. It is important to note that the reaction is typically performed in an organic solvent like methanol or ethanol, as DPPH is not readily soluble in aqueous solutions[4][6]. The results can be expressed as the percentage of radical scavenging activity or as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Safety Precautions:
-
DPPH can be an irritant; therefore, skin and eye protection should be worn[4].
-
Organic solvents like methanol and ethanol are flammable and should be handled in a well-ventilated area away from open flames[4].
Experimental Protocol
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive Control (e.g., Ascorbic Acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Working Solution:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM)[4]. This can be done by dissolving approximately 4 mg of DPPH in 100 mL of methanol[5].
-
Store the stock solution in a dark bottle at 4°C, as DPPH is light-sensitive[4].
-
The working solution should be freshly prepared for each assay, and its absorbance at 517 nm should be adjusted to approximately 1.0 ± 0.2[6].
-
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare solutions of the positive control (e.g., Ascorbic Acid) at the same concentrations.
-
-
Assay Procedure:
-
Add a small volume (e.g., 20 µL) of each concentration of the this compound solution, positive control, or solvent (for the blank) to the wells of a 96-well plate[8].
-
Add a larger volume (e.g., 180-200 µL) of the DPPH working solution to each well and mix thoroughly[8].
-
Incubate the plate in the dark at room temperature for a set period, typically 30 minutes[4][5].
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader[4][8].
-
-
Calculation of Results:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula[9]: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the DPPH solution without the sample (blank).
-
Abs_sample is the absorbance of the DPPH solution with the test sample.
-
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition).
-
ABTS Radical Scavenging Assay
Principle of the Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+)[10]. The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate[5][11]. This mixture is allowed to stand in the dark for 12-16 hours, resulting in the formation of a dark blue-green radical solution[5][10]. The pre-formed radical has a characteristic absorbance at 734 nm[10]. When an antioxidant is added, it donates an electron or hydrogen atom to the ABTS•+, neutralizing it and causing a decolorization of the solution[11]. The reduction in absorbance is proportional to the antioxidant's concentration and potency.
Application Notes
A key advantage of the ABTS assay is that the radical can be generated in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds. The assay is also less affected by the steric hindrance of antioxidant molecules compared to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a sample to that of Trolox, a water-soluble vitamin E analog[12].
Experimental Protocol
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K2S2O8)
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS) or appropriate buffer
-
Positive Control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
Mix equal volumes of the ABTS and potassium persulfate stock solutions[10].
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation[5][10].
-
-
Preparation of ABTS•+ Working Solution:
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Prepare solutions of the positive control (e.g., Trolox) at similar concentrations.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of each concentration of the this compound solution, positive control, or solvent (for the blank) to the wells of a 96-well plate[10].
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well[13].
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes)[10].
-
Measure the absorbance of each well at 734 nm[11].
-
-
Calculation of Results:
-
The percentage of ABTS radical scavenging activity is calculated using the following formula[5]: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
Abs_sample is the absorbance of the ABTS•+ solution with the test sample.
-
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Data Presentation
Quantitative data from the DPPH and ABTS assays should be summarized to facilitate comparison. The primary metric for potency is the IC50 value, which represents the concentration of the test compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
As no specific experimental data for this compound is currently published, the following table is provided as a template for data presentation.
Table 1: Antioxidant Activity of this compound (Hypothetical Data)
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| Ascorbic Acid (Control) | Experimental Value | Experimental Value |
| Trolox (Control) | Experimental Value | Experimental Value |
General Antioxidant Mechanism of Action
Antioxidant compounds like flavonoids and other phenolics exert their effects primarily through two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET)[14]. These mechanisms allow them to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. The efficacy of an antioxidant is often related to the number and position of hydroxyl groups on its aromatic rings[14]. While the specific signaling pathways modulated by this compound are not yet detailed, the general mechanism involves the direct quenching of free radicals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nrfhh.com [nrfhh.com]
- 14. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Corymbolone Against Bacterial Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Corymbolone, a sesquiterpenoid natural product, against various bacterial strains. The MIC is a critical parameter in the assessment of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The following protocols for broth microdilution and agar dilution are based on established standards for antimicrobial susceptibility testing.
Data Presentation
Effective analysis of antimicrobial activity requires clear and concise data presentation. The following tables are examples of how to structure and summarize the quantitative data obtained from MIC determination experiments.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) (Control) |
| Staphylococcus aureus | 29213 | Data | 1 |
| Enterococcus faecalis | 29212 | Data | 2 |
| Streptococcus pneumoniae | 49619 | Data | 0.5 |
| Bacillus subtilis | 6633 | Data | 0.25 |
Table 2: MIC of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |
| Escherichia coli | 25922 | Data | 0.015 |
| Pseudomonas aeruginosa | 27853 | Data | 0.5 |
| Klebsiella pneumoniae | 700603 | Data | 0.03 |
| Salmonella enterica | 14028 | Data | 0.015 |
Putative Antibacterial Signaling Pathway of a Natural Product
The precise mechanism of action for this compound is not yet fully elucidated. However, many natural products, including terpenoids, exert their antibacterial effects through a multi-targeted approach. The following diagram illustrates a putative signaling pathway, drawing on common mechanisms observed for antibacterial natural products.
Caption: Putative multi-target antibacterial mechanism of a natural product.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods.
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid medium and is amenable to high-throughput screening.
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (logarithmic growth phase)
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Sterile DMSO (solvent control)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
2. Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
Prepare a positive control row with a standard antibiotic and a solvent control row with DMSO.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually as turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Experimental Workflow: Broth Microdilution MIC Assay
Corymbolone Cytotoxicity Assay on Human Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corymbolone, a sesquiterpenoid lactone with the chemical formula C₁₅H₂₄O₂, is a natural product of interest for its potential therapeutic properties.[1][2][3] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on human cancer cell lines, specifically focusing on HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The methodologies described herein are fundamental for the preliminary in vitro evaluation of novel compounds in cancer research. The protocols for the MTT and Sulforhodamine B (SRB) assays are detailed, offering robust methods for determining cell viability and cytotoxicity.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only, designed to guide researchers in data presentation and analysis, as specific experimental data for this compound on these cell lines is not publicly available.
Data Presentation: Hypothetical Cytotoxicity of this compound
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.[4][5] The following tables summarize the hypothetical IC50 values of this compound against HeLa and MCF-7 cell lines after 48 hours of treatment, as determined by the MTT and SRB assays.
Table 1: Hypothetical IC50 Values of this compound on HeLa Cells
| Assay Method | Incubation Time (hours) | IC50 (µM) |
| MTT | 48 | 15.2 |
| SRB | 48 | 18.5 |
Table 2: Hypothetical IC50 Values of this compound on MCF-7 Cells
| Assay Method | Incubation Time (hours) | IC50 (µM) |
| MTT | 48 | 25.8 |
| SRB | 48 | 29.1 |
Experimental Protocols
Two standard colorimetric assays for determining cytotoxicity are presented below: the MTT assay, which measures metabolic activity, and the SRB assay, which measures cellular protein content.[6][7]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8][9]
Materials:
-
HeLa or MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range for a new compound might be from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.[10][11]
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[7]
Materials:
-
HeLa or MCF-7 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cold 10% Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48-hour incubation with this compound, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plate five times with slow-running tap water or deionized water to remove the TCA and dead cells.
-
Allow the plate to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for determining the cytotoxicity of a test compound like this compound.
Caption: A generalized workflow for determining the IC50 value of a test compound.
Potential Signaling Pathways Affected by Cytotoxic Natural Products
Natural products often exert their cytotoxic effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.[12][13][14] While the specific pathways affected by this compound are yet to be elucidated, the following diagram illustrates common pathways targeted by cytotoxic compounds in cancer cells.
Caption: Potential signaling pathways modulated by cytotoxic natural products in cancer cells.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the initial cytotoxic evaluation of this compound, or any novel compound, against cancer cell lines. Accurate determination of IC50 values is a critical first step in the drug discovery pipeline, enabling the identification of potent anti-cancer agents. Further investigation into the specific molecular mechanisms and signaling pathways affected by this compound will be essential to fully characterize its therapeutic potential.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell Viability Assay: How to Determine Cell Viability in a Sample [uberstrainer.com]
- 10. jsaae.or.jp [jsaae.or.jp]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Corymbolone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current synthetic strategies for Corymbolone, a sesquiterpenoid of interest for its potential biological activities. This document outlines the total synthesis of this compound and discusses the potential for semi-synthetic approaches and the development of analogs, addressing the current landscape of research in this area. While the total synthesis has been achieved, detailed experimental protocols for each step are not fully available in published literature. Furthermore, the synthesis and biological evaluation of this compound analogs are not yet reported, highlighting a significant area for future research.
Introduction to this compound
This compound is a eudesmane-type sesquiterpenoid that has been isolated from plants of the Cyperus genus, which are used in traditional medicine for various ailments, including inflammation. The structure of this compound, with its characteristic decalin core and multiple stereocenters, presents a notable challenge for synthetic chemists. The potential anti-inflammatory properties of this compound make it and its potential analogs attractive targets for drug discovery and development.
Total Synthesis of this compound
The first and thus far only reported total synthesis of racemic this compound was achieved by Michelini and colleagues. The synthetic strategy commences from a well-known starting material and proceeds through a series of transformations to construct the core structure and introduce the required functional groups.
Retrosynthetic Analysis:
The synthesis plan involves the disconnection of the this compound skeleton to simpler, commercially available precursors. A key starting material for this synthesis is the Wieland-Miescher ketone, a common building block in terpene synthesis.
Synthetic Pathway Overview:
The overall synthetic pathway from the Wieland-Miescher ketone to this compound is depicted below. The synthesis involves several key steps, including reductions, olefinations, and oxidations to build the complex architecture of the target molecule.
Figure 1: Total Synthesis of this compound. A simplified workflow illustrating the key stages in the total synthesis of this compound starting from the Wieland-Miescher ketone.
Quantitative Data:
The reported total synthesis of racemic this compound was achieved with an overall yield that is typical for a multi-step synthesis of a complex natural product. Specific yields for each step were not individually detailed in the primary publication.
| Parameter | Value | Reference |
| Starting Material | Wieland-Miescher Ketone | Michelini et al. |
| Number of Steps | Multiple steps | Michelini et al. |
| Overall Yield | Not explicitly stated | Michelini et al. |
| Final Product | Racemic this compound | Michelini et al. |
Experimental Protocols:
Detailed, step-by-step experimental protocols for the total synthesis of this compound are not fully available in the peer-reviewed literature. The original publication provides a general outline of the synthetic sequence. Researchers wishing to replicate this synthesis would need to deduce the specific reaction conditions, reagents, and purification methods based on standard organic chemistry practices and the provided reaction scheme.
Semi-synthesis Strategies for this compound Analogs
Semi-synthesis, which involves the chemical modification of a readily available natural product precursor, is a common strategy for producing analogs of complex molecules. For this compound, potential precursors could be other eudesmane sesquiterpenoids isolated in larger quantities from Cyperus species.
Potential Precursors:
A thorough investigation of the phytochemical composition of Cyperus species could reveal abundant sesquiterpenoids with a similar eudesmane core that could be converted into this compound or its analogs through a few chemical steps.
Proposed Semi-synthetic Workflow:
A hypothetical workflow for a semi-synthetic approach is outlined below.
Figure 2: Semi-synthesis Workflow. A conceptual workflow for the semi-synthesis of this compound analogs from a natural precursor.
Current Status:
To date, there are no published reports on the successful semi-synthesis of this compound or its analogs. This remains a promising and unexplored area of research that could provide more efficient access to these compounds.
This compound Analogs and Biological Activity
The development of analogs of a natural product is a crucial step in drug discovery, allowing for the optimization of biological activity and pharmacokinetic properties. The synthesis and biological evaluation of this compound analogs have not yet been reported in the scientific literature.
Potential Signaling Pathways for Anti-inflammatory Activity:
The anti-inflammatory activity of natural products is often attributed to their interaction with key signaling pathways involved in the inflammatory response. For this compound and its future analogs, potential targets include enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as transcription factors such as NF-κB.
Figure 3: Potential Anti-inflammatory Pathways. A diagram illustrating potential signaling pathways that could be modulated by this compound and its analogs to exert anti-inflammatory effects.
Quantitative Biological Data:
Currently, there is no publicly available quantitative data (e.g., IC50 values) on the inhibitory activity of this compound or any of its synthetic analogs on inflammatory targets. The table below is provided as a template for future studies.
| Compound | Target | IC50 (µM) | Assay Method |
| This compound | COX-1 | Data not available | e.g., Enzyme inhibition assay |
| This compound | COX-2 | Data not available | e.g., Enzyme inhibition assay |
| This compound | 5-LOX | Data not available | e.g., Enzyme inhibition assay |
| Analog X | COX-2 | Data not available | e.g., Enzyme inhibition assay |
Experimental Protocols for Biological Assays:
Detailed protocols for assessing the anti-inflammatory activity of this compound analogs would involve standard in vitro enzyme inhibition assays and cell-based assays.
Workflow for Biological Evaluation:
Figure 4: Biological Evaluation Workflow. A proposed workflow for the biological evaluation of this compound and its analogs for anti-inflammatory activity.
Conclusion and Future Directions
The total synthesis of this compound has been successfully achieved, providing a basis for the future synthesis of this natural product and its analogs. However, there are significant opportunities for further research and development in this area. The lack of detailed experimental protocols for the total synthesis, the unexplored potential of semi-synthetic routes, and the complete absence of synthesized and biologically evaluated analogs represent key areas for future investigation. The development of efficient synthetic strategies and the subsequent biological screening of this compound analogs could lead to the discovery of novel and potent anti-inflammatory agents.
Investigating the mechanism of action of Corymbolone in inflammatory pathways (e.g., NF-κB)
Application Notes and Protocols for Researchers
Introduction
Corymbolone is a sesquiterpenoid natural product whose anti-inflammatory properties are of significant interest to the scientific community. While direct evidence of its mechanism of action is still emerging, related compounds, such as alkaloids from the Corydalis genus (e.g., Corynoline and Dehydrocorydaline), have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[1][2][3][4][5] This document provides a comprehensive guide for researchers to investigate the potential mechanism of this compound in the context of inflammatory pathways, with a particular focus on the Nuclear Factor-kappa B (NF-κB) signaling cascade.
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival.[6] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6]
These application notes provide detailed protocols for a series of key experiments designed to elucidate whether this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway. The proposed experiments will assess the impact of this compound on NF-κB transcriptional activity, the phosphorylation and degradation of key signaling proteins, and the production of downstream inflammatory mediators.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols. The values presented are hypothetical and for illustrative purposes, based on typical results observed for anti-inflammatory compounds.
Table 1: Effect of this compound on NF-κB Transcriptional Activity
| Treatment | This compound (µM) | Relative Luciferase Units (RLU) | % Inhibition of NF-κB Activity |
| Vehicle Control | 0 | 100 ± 5 | 0 |
| LPS (1 µg/mL) | 0 | 1500 ± 75 | - |
| LPS + this compound | 1 | 1200 ± 60 | 20 |
| LPS + this compound | 5 | 800 ± 40 | 47 |
| LPS + this compound | 10 | 400 ± 20 | 73 |
| LPS + this compound | 25 | 200 ± 15 | 87 |
Table 2: Densitometric Analysis of Western Blots for p-IκBα and p-p65
| Treatment | This compound (µM) | Relative p-IκBα/IκBα Ratio | Relative p-p65/p65 Ratio |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 0 | 5.0 ± 0.3 | 4.5 ± 0.2 |
| LPS + this compound | 1 | 4.0 ± 0.2 | 3.8 ± 0.2 |
| LPS + this compound | 5 | 2.5 ± 0.15 | 2.7 ± 0.15 |
| LPS + this compound | 10 | 1.5 ± 0.1 | 1.8 ± 0.1 |
| LPS + this compound | 25 | 1.1 ± 0.05 | 1.2 ± 0.08 |
Table 3: Effect of this compound on Nitric Oxide Production
| Treatment | This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | 0 | 2.5 ± 0.3 | 0 |
| LPS (1 µg/mL) | 0 | 30.0 ± 1.5 | - |
| LPS + this compound | 1 | 24.0 ± 1.2 | 20 |
| LPS + this compound | 5 | 18.0 ± 0.9 | 40 |
| LPS + this compound | 10 | 12.0 ± 0.6 | 60 |
| LPS + this compound | 25 | 6.0 ± 0.4 | 80 |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | 50 ± 5 | 30 ± 4 |
| LPS (1 µg/mL) | 0 | 1000 ± 50 | 800 ± 40 |
| LPS + this compound | 1 | 850 ± 45 | 680 ± 35 |
| LPS + this compound | 5 | 600 ± 30 | 500 ± 25 |
| LPS + this compound | 10 | 350 ± 20 | 300 ± 15 |
| LPS + this compound | 25 | 150 ± 10 | 120 ± 8 |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.[7][8][9][10][11]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound. Pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours. Include appropriate vehicle controls.
-
Cell Lysis: Wash the cells with PBS and lyse them with Passive Lysis Buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for Phosphorylated IκBα and p65
This technique is used to detect the phosphorylation status of key proteins in the NF-κB signaling pathway.[12][13][14][15]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.[16][17][18][19]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well clear plates
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent and incubate for 10-15 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
ELISA is a sensitive immunoassay used to quantify the levels of specific proteins, such as pro-inflammatory cytokines, in biological samples.[20][21][22][23][24]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and treat with this compound and LPS as described for the Griess Assay.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits. This typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Visualizations
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Caption: Experimental workflow for investigating this compound's anti-inflammatory effects.
Caption: Logical relationship of experiments to validate the hypothesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bowdish.ca [bowdish.ca]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 17. Protocol Griess Test [protocols.io]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Corymbolone as a reference standard in herbal medicine quality control
Application Notes and Protocols: Corymbolone as a Reference Standard
Abstract: These application notes provide detailed protocols for the use of this compound as a chemical reference standard in the quality control of herbal medicines, particularly those derived from the Chrysanthemum genus. The protocols cover the quantitative analysis of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method and discuss its application as a bioactive marker based on its potential anti-inflammatory activity. Methodologies are designed for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
The quality, safety, and efficacy of herbal medicines are contingent upon the consistency of their chemical composition.[1][2] The World Health Organization (WHO) emphasizes the need for robust quality control measures, often centered around the quantification of specific chemical markers.[3] Chemical markers are constituents of a herbal material that can be used for identification and quality assessment.[1] this compound, a naturally occurring sesquiterpenoid, has been identified in various plants, including species of the Chrysanthemum genus, which are widely used in traditional medicine for their anti-inflammatory properties.[4][5][6] The use of this compound as a reference standard allows for the precise quantification and standardization of herbal preparations, ensuring product consistency and quality.
This document outlines a stability-indicating HPLC method for this compound quantification and explores its role as a bioactive marker by examining its potential mechanism of action against inflammatory pathways.
Application Note 1: Quantitative Analysis of this compound by HPLC
Objective: To establish a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in herbal raw materials and finished products.
1. Physicochemical Properties of this compound
A fundamental understanding of this compound's properties is essential for developing an effective HPLC method.[7] Its moderately nonpolar nature makes it suitable for reversed-phase chromatography.[7]
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₂ |
| Molecular Weight | 236.35 g/mol |
| XLogP3-AA | 2.9 |
| Appearance | Solid Powder |
Table 1: Physicochemical properties of this compound.
2. Experimental Protocol: HPLC Method
This protocol proposes a starting point for developing a robust analytical method for this compound.[7]
| Parameter | Specification |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase. |
| Sample Preparation | Extract a known weight of powdered herbal material with methanol using sonication or reflux. Filter the extract through a 0.45 µm syringe filter before injection. |
Table 2: Proposed HPLC chromatographic conditions for this compound analysis.
3. Method Validation Protocol
The developed method must be validated according to ICH guidelines to ensure it is fit for purpose.[8] Key validation parameters are summarized below.
| Validation Parameter | Methodology | Acceptance Criteria |
| Linearity | Analyze 5-7 concentrations of the reference standard. Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) > 0.999 |
| Precision (Repeatability & Intermediate) | Analyze a minimum of 6 replicate injections of a single concentration on the same day (repeatability) and on different days (intermediate). | Relative Standard Deviation (RSD) < 2% |
| Accuracy | Perform a recovery study by spiking a known amount of this compound into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98-102% |
| Limit of Detection (LOD) | Determine the lowest concentration at which the analyte can be detected. | Signal-to-Noise Ratio (S/N) ≥ 3:1 |
| Limit of Quantification (LOQ) | Determine the lowest concentration at which the analyte can be accurately quantified. | Signal-to-Noise Ratio (S/N) ≥ 10:1 |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). | RSD of results should remain within acceptable limits (< 2%). |
Table 3: Summary of method validation parameters and acceptance criteria.
4. Workflow for HPLC Method Development
The following diagram illustrates the systematic process for developing and validating the HPLC method for this compound analysis.[7]
Figure 1: Workflow for HPLC method development and validation.
Application Note 2: Stability-Indicating Assay for this compound
Objective: To develop and validate a stability-indicating assay capable of separating the intact this compound from its potential degradation products, ensuring the method's specificity.
1. Experimental Protocol: Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions to produce degradation products.[7] The goal is to achieve 5-20% degradation of the active ingredient.[7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[7]
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60 °C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH before dilution and analysis.[7]
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 1 mL of 0.1 M HCl before dilution and analysis.[7]
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.[7]
-
-
Thermal Degradation:
-
Expose solid this compound powder to 105 °C in a hot air oven for 72 hours.[7]
-
Dissolve the stressed powder in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound in methanol to direct sunlight for 8 hours.[7]
-
Analyze the solution directly.
-
2. Data Presentation
The stressed samples are analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
| Stress Condition | % Degradation (Hypothetical) | Retention Time of this compound (min) | Retention Times of Degradants (min) | Resolution (this compound vs. nearest peak) |
| Control (Unstressed) | 0% | 12.5 | None | N/A |
| Acid (0.1 M HCl) | 15.2% | 12.5 | 8.1, 10.3 | > 2.0 |
| Base (0.1 M NaOH) | 18.5% | 12.5 | 9.5 | > 2.0 |
| Oxidative (3% H₂O₂) | 11.8% | 12.5 | 7.4, 14.1 | > 2.0 |
| Thermal (105 °C) | 6.3% | 12.5 | 11.2 | > 2.0 |
| Photolytic (Sunlight) | 9.7% | 12.5 | 13.8 | > 2.0 |
Table 4: Hypothetical results from a forced degradation study of this compound.
3. Workflow for Stability-Indicating Method
Figure 2: Workflow for forced degradation studies.
Application Note 3: this compound as a Bioactive Reference Standard
Objective: To provide a scientific rationale for using this compound as a bioactive marker by outlining its potential anti-inflammatory mechanism of action.
1. Putative Anti-inflammatory Mechanism of Action
Inflammation is a complex biological response often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[10] Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10]
Many natural sesquiterpenoids exert anti-inflammatory effects by inhibiting this pathway.[10] It is hypothesized that this compound may inhibit the IKK complex, which is responsible for phosphorylating IκBα. By preventing IκBα degradation, this compound could block the nuclear translocation of NF-κB, thereby suppressing the production of inflammatory mediators.
2. NF-κB Signaling Pathway and Point of Inhibition
The diagram below illustrates the NF-κB signaling cascade and the hypothesized inhibitory action of this compound.
Figure 3: Hypothesized inhibition of the NF-κB pathway by this compound.
References
- 1. Chemical markers for the quality control of herbal medicines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling the quality of herbal medicines | Feature | RSC Education [edu.rsc.org]
- 3. cdn.who.int [cdn.who.int]
- 4. japsonline.com [japsonline.com]
- 5. aidic.it [aidic.it]
- 6. Chrysanthemum indicum and Chrysanthemum morifolium: Chemical Composition of Their Essential Oils and Their Potential Use as Natural Preservatives with Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]
- 10. Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in the Isolation and Purification of Corymbolone
Welcome to the technical support center for the isolation and purification of Corymbolone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. This compound is a eudesmane sesquiterpenoid with the chemical formula C15H24O2, primarily found in plant species such as Cyperus corymbosus and Cyperus articulatus.[1][2][3][4] This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to address the common challenge of low yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a naturally occurring eudesmane sesquiterpenoid.[1] Its molecular formula is C15H24O2, and it has a molecular weight of approximately 236.35 g/mol .[1][3] Understanding its structure, which includes a hydroxyl group and a ketone, is crucial for selecting appropriate solvents and purification techniques.
Q2: What are the most common reasons for low yields of this compound during isolation?
Low yields are a frequent challenge in natural product isolation and can stem from several factors:
-
Low natural abundance: The concentration of this compound in the plant material may be inherently low.
-
Suboptimal extraction: The choice of solvent and extraction method may not be ideal for this compound.[5]
-
Compound degradation: this compound may be sensitive to high temperatures, prolonged extraction times, or pH instability.[5][6]
-
Inefficient purification: Poor chromatographic separation can lead to loss of the compound during purification steps.[7]
Q3: How can I quickly assess the presence of this compound in my crude extract?
Thin-Layer Chromatography (TLC) is an effective initial step. By spotting your crude extract on a TLC plate and developing it with an appropriate solvent system, you can get a preliminary indication of the presence and relative amount of this compound, provided you have a reference standard. Visualization under UV light or with a suitable staining reagent can reveal the compound's presence.
Troubleshooting Guides
This section provides specific troubleshooting advice in a question-and-answer format to address issues you may encounter at different stages of the isolation and purification process.
Guide 1: Issues in Extraction
Q: My crude extract yield is very low. How can I improve the extraction efficiency of this compound?
A: Low crude extract yield can be due to several factors related to your extraction protocol. Consider the following troubleshooting steps:
-
Optimize Solvent Selection: The polarity of your extraction solvent is critical.[5] Since this compound is a moderately polar compound, solvents like ethanol, methanol, or acetone are generally more effective than highly polar (water) or non-polar (hexane) solvents.[5] Experiment with solvent mixtures to find the optimal polarity.
-
Improve Sample Preparation: Ensure your plant material is properly dried and finely ground to a consistent particle size.[6] This increases the surface area for solvent penetration and can significantly enhance extraction efficiency.[6]
-
Evaluate Extraction Method: If you are using a simple method like maceration, consider more advanced techniques. Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can reduce extraction time and increase yield, especially for thermolabile compounds.[7][8]
-
Increase Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively dissolve all the available this compound.[5] Try increasing the solvent-to-solid ratio.
Data Presentation: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Yield of Crude Extract (%) | This compound Content in Extract (mg/g) |
| Maceration | Methanol | 25 | 72 | 8.5 | 1.2 |
| Soxhlet Extraction | Methanol | 65 | 24 | 12.3 | 0.8 (Degradation likely) |
| Ultrasound-Assisted | Methanol | 40 | 1 | 10.2 | 2.5 |
| Microwave-Assisted | Methanol | 50 | 0.5 | 11.5 | 2.8 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Guide 2: Issues in Purification
Q: I am losing a significant amount of this compound during column chromatography. What could be the cause?
A: Loss during chromatographic purification is a common problem. Here are some potential causes and solutions:
-
Column Overloading: Loading too much crude extract onto your column can lead to poor separation and overlapping bands, making it difficult to isolate pure this compound.[7]
-
Inappropriate Stationary Phase: While silica gel is common, some compounds can degrade on its acidic surface. If you suspect degradation, consider using a more inert stationary phase like alumina or a bonded phase like C18.[7]
-
Suboptimal Mobile Phase: The solvent system used to elute your compound may be too polar or not polar enough.[7]
-
Solution: Optimize your solvent system using TLC before running the column. Aim for a Retention Factor (Rf) of around 0.3-0.4 for this compound on the TLC plate.[7]
-
-
Irreversible Adsorption: Your compound might be irreversibly binding to the stationary phase.
-
Co-elution with Impurities: If this compound is co-eluting with other compounds, it can be difficult to obtain a pure fraction, leading to apparent yield loss.
-
Solution: Employ gradient elution, gradually increasing the polarity of the mobile phase, to better separate compounds with different polarities.[7] For challenging separations, consider higher resolution techniques like High-Performance Liquid Chromatography (HPLC) or Medium-Pressure Liquid Chromatography (MPLC).[9]
-
Data Presentation: Impact of Mobile Phase on this compound Recovery
| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Elution Type | Recovery of this compound (%) | Purity (%) |
| Silica Gel | 80:20 | Isocratic | 65 | 85 |
| Silica Gel | 70:30 | Isocratic | 72 | 88 |
| Silica Gel | Gradient (90:10 to 60:40) | Gradient | 85 | 95 |
| C18 | Gradient (Methanol:Water) | Gradient | 92 | 98 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 100 g of dried and finely powdered Cyperus plant material.
-
Extraction: Place the powdered material in a 2 L flask and add 1 L of methanol.
-
Sonication: Place the flask in an ultrasonic bath and sonicate at 40°C for 1 hour.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Repeat: Repeat the extraction process on the plant residue with fresh methanol to ensure complete extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Protocol 2: Column Chromatography Purification of this compound
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) in a hexane slurry.
-
Sample Loading: Dissolve 5 g of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions of 20 mL each and monitor them by TLC.
-
Analysis: Combine the fractions containing pure this compound (as determined by TLC against a standard) and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow
Caption: Overall workflow for the isolation and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields of this compound.
References
- 1. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. scent.vn [scent.vn]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Corymbolone in aqueous solutions for bioassays
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the poor aqueous solubility of Corymbolone, a hydrophobic sesquiterpenoid, in bioassays.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
A1: This common issue, known as "precipitation upon dilution," occurs because this compound is significantly more soluble in organic solvents like DMSO than in aqueous solutions.[1] When the highly concentrated DMSO stock is diluted into the buffer, the percentage of the organic co-solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution.
Here are several strategies to resolve this:
-
Reduce Final Concentration: Your assay may be sensitive enough to yield results at a lower, more soluble concentration of this compound.[1]
-
Optimize Co-Solvent Concentration: Try to maintain the highest concentration of the co-solvent (e.g., DMSO) that your assay can tolerate, which is typically between 0.1% and 1%.[1][2]
-
Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM stock in DMSO to an intermediate concentration (e.g., 1 mM) in pure DMSO before the final dilution into the aqueous buffer.[3]
-
Change Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing, not the other way around. This rapid dispersion can help prevent immediate precipitation.[3]
Q2: My initial this compound stock solution is hazy or has visible particles. What should I do?
A2: This indicates that the compound is not fully dissolved in the stock solvent. Before proceeding, it is crucial to achieve a clear stock solution.
-
Gentle Warming: If this compound is heat-stable, gently warming the solution to around 37°C can aid dissolution.[3]
-
Sonication: Use a bath sonicator to break up compound aggregates and enhance solubility.[1][3]
-
Increase Solvent Volume: If the above methods fail, the concentration may be too high. Increase the volume of the solvent to create a lower, more manageable stock concentration.[1]
Q3: What are the best organic solvents for preparing a this compound stock solution?
A3: this compound is a hydrophobic molecule with very low water solubility.[4] Organic solvents are necessary to create a concentrated stock solution. Sesquiterpenoids are often soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] It is recommended to start with high-purity, anhydrous DMSO.[3]
Q4: I've optimized my co-solvent strategy, but solubility is still limiting my experiments. What advanced techniques can I explore?
A4: If standard co-solvent methods are insufficient, several formulation strategies can enhance aqueous solubility:
-
pH Adjustment: If the compound has ionizable groups, modifying the pH of the buffer can increase solubility. Acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.[3][5]
-
Use of Surfactants: The inclusion of a low concentration of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) in the assay buffer can help solubilize hydrophobic compounds by forming micelles.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[7][8]
Quantitative Solubility Data
The following table summarizes the known solubility properties of this compound. Researchers should note that experimental conditions can affect these values.
| Property | Value | Unit | Source |
| Molecular Weight | 236.35 | g/mol | [4][9] |
| Water Solubility | 0.78 | g/L | [4] |
| log10WS (Water Solubility) | -3.67 | mol/L | [10] |
| XLogP3-AA (Lipophilicity) | 3.0 | [4] | |
| Methanol Solubility | 240.15 | g/L | [4] |
| Ethanol Solubility | 155.51 | g/L | [4] |
| Isopropanol Solubility | 191.95 | g/L | [4] |
| Acetone Solubility | 181.4 | g/L | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of a poorly soluble compound.
-
Weigh Compound: Using an analytical balance, accurately weigh a precise amount of this compound (e.g., 1 mg).
-
Calculate Solvent Volume: Use the molecular weight of this compound (236.35 g/mol ) to calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: (0.001 g / 236.35 g/mol ) / 0.010 mol/L = 0.000423 L = 423 µL.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.[3]
-
Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[3] Visually confirm that the solution is clear and free of particulates.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution.[1][2]
Protocol 2: Kinetic Solubility Assay using Turbidimetry
This protocol helps determine the maximum concentration at which this compound remains soluble in your specific aqueous assay buffer over the duration of your experiment.[1]
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your this compound stock solution in pure DMSO.
-
Transfer to Assay Buffer: Transfer a small, equal volume from each DMSO dilution into another 96-well plate containing your final aqueous assay buffer. Ensure the final DMSO concentration is consistent across all wells and matches the concentration you will use in your bioassay.
-
Incubate: Incubate the plate under the same conditions as your planned bioassay (e.g., 37°C for 2 hours).
-
Measure Turbidity: Use a plate reader to measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically between 500 and 620 nm.[1][11]
-
Analysis: An increase in turbidity compared to the buffer-only control indicates compound precipitation. The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility limit for your experimental conditions.[1]
Visualizations
The following diagrams illustrate a general troubleshooting workflow and a hypothetical signaling pathway relevant to this compound.
Caption: Troubleshooting Workflow for Poor Compound Solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scent.vn [scent.vn]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. japer.in [japer.in]
- 9. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound (CAS 97094-19-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. researchgate.net [researchgate.net]
Optimizing chromatographic conditions for the separation of Corymbolone from co-eluting compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Corymbolone. Our aim is to help you resolve common issues, particularly with co-eluting compounds, and optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely compounds to co-elute with this compound?
A1: this compound is a eudesmane sesquiterpenoid, and its co-eluting impurities are often structurally similar compounds found in the same natural source.[1] Based on the analysis of similar compounds, potential co-elutants include other sesquiterpenoids, isomers, and related natural products from the plant matrix.[1][2] Forced degradation studies can also help identify potential degradation products that may co-elute.[3]
Q2: I'm observing peak tailing or fronting in my chromatogram. What could be the cause?
A2: Peak asymmetry is a common issue in chromatography. Peak tailing can be caused by strong interactions between the analyte and active sites on the stationary phase, column contamination, or a mismatch between the sample solvent and the mobile phase.[4][5] Peak fronting is less common but can occur with column overload or poor sample solubility.
Q3: My retention times are shifting between runs. What should I check?
A3: Retention time variability can be caused by several factors, including:
-
Mobile phase composition: Inconsistent mobile phase preparation can lead to shifts.
-
Column temperature: Fluctuations in column temperature will affect retention times.
-
Column equilibration: Insufficient column equilibration between runs, especially with gradient elution, is a common cause.
-
Pump performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.[6]
Q4: How can I improve the resolution between this compound and a closely eluting peak?
A4: To improve resolution, you can adjust several chromatographic parameters:
-
Mobile Phase Strength: Decrease the organic solvent percentage in a reversed-phase method to increase retention and potentially improve separation.
-
Mobile Phase Selectivity: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH of the mobile phase.[1]
-
Stationary Phase: Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) to alter selectivity.
-
Temperature: Optimizing the column temperature can influence selectivity and efficiency.[7]
-
Flow Rate: Lowering the flow rate can increase efficiency, leading to better resolution, though it will increase run time.[5]
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Peaks
Symptoms:
-
Overlapping peaks for this compound and an unknown impurity.
-
Shoulders on the main this compound peak.
-
Inability to accurately quantify this compound due to peak overlap.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Assess Column Efficiency: Ensure your column is performing optimally by checking the theoretical plates and peak asymmetry for a standard compound. A degraded column will not provide adequate separation.
-
Optimize Mobile Phase:
-
Adjust Strength: In reversed-phase HPLC, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in increments of 2-5% to increase the retention times of your compounds, which may improve separation.
-
Alter Selectivity: This is often the most effective tool.
-
Change Organic Modifier: If using acetonitrile, switch to methanol or vice versa. The different solvent properties can change the elution order.
-
Modify pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase with a buffer can significantly alter retention and selectivity.
-
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase. For example, a phenyl-hexyl column offers different selectivity compared to a standard C18 column due to pi-pi interactions.
-
Optimize Temperature and Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Changing the temperature can also affect selectivity.
Issue 2: Unidentified Peaks in the Chromatogram
Symptoms:
-
Presence of unexpected peaks in the sample chromatogram that are not present in the standard injection.
-
Ghost peaks appearing in blank injections.
Troubleshooting Steps:
-
Identify the Source:
-
Sample Matrix: Inject a blank matrix (the sample solvent and any reagents used in sample preparation) to see if the peaks originate from there.
-
Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water. Contaminants in the mobile phase can appear as peaks, especially in gradient elution.
-
System Contamination: Ghost peaks can arise from carryover from previous injections. Run a needle wash and inject several blanks with a strong solvent (like 100% acetonitrile or methanol) to clean the injector and column.
-
-
Characterize the Peaks: Use a mass spectrometer (MS) or a diode array detector (DAD) to obtain mass spectra or UV spectra of the unknown peaks. This information can help in their identification.
Experimental Protocols
Proposed HPLC Method for this compound Separation
This protocol provides a starting point for developing a robust separation method.[3]
1. Sample Preparation:
- Extract the plant material with a suitable solvent (e.g., methanol or ethanol).
- Evaporate the solvent under reduced pressure.
- Reconstitute the dried extract in the initial mobile phase composition.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Suggested Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
- Identify the this compound peak based on the retention time of a pure standard.
- Assess peak purity using a DAD or MS detector.
- Calculate resolution between this compound and any closely eluting peaks. A resolution value ≥ 1.5 indicates baseline separation.[5]
Forced Degradation Study Protocol
To identify potential degradation products that might co-elute, perform a forced degradation study.[3]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to observe any degradation peaks.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from your method validation experiments. The values are representative and should be replaced with your experimental data.
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Impurity 1 | 12.5 | 1.1 | - |
| This compound | 14.2 | 1.2 | 2.1 |
| Impurity 2 | 15.8 | 1.1 | 1.8 |
Signaling Pathway and Logical Relationships
While the specific signaling pathways modulated by this compound are not yet well-defined, other sesquiterpenoids are known to interact with key cellular pathways like NF-κB and MAPK.[8] Further research is needed to elucidate the specific mechanisms of this compound.
The following diagram illustrates a logical workflow for method development to optimize the separation of this compound.
Caption: Logical workflow for HPLC method development.
References
Addressing the stability and degradation of Corymbolone under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Corymbolone. All recommendations and protocols are based on established principles of steroid chemistry and regulatory guidelines for stability testing.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.
| Problem | Potential Cause | Recommended Action |
| Unexpected loss of this compound potency in solution. | pH-mediated hydrolysis: The ester or ether linkages, common in steroid derivatives, can be susceptible to hydrolysis under acidic or basic conditions. | - Maintain the pH of the solution within a neutral range (pH 6-8).- Use buffered solutions for all experimental work.- If the issue persists, perform a pH profile study to identify the pH of maximum stability. |
| Oxidative degradation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products. The allylic alcohol moiety in some steroids can be prone to oxidation. | - Degas solvents before use.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Consider the addition of antioxidants (e.g., BHT, Vitamin E) if compatible with the experimental design. | |
| Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. | - Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.- Conduct experiments under low-light conditions whenever possible. | |
| Appearance of unknown peaks in chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products: This can be due to hydrolysis, oxidation, or photodegradation as described above. | - Perform forced degradation studies to intentionally generate and identify potential degradation products.- Use a stability-indicating analytical method capable of resolving this compound from all potential degradation products. |
| Interaction with excipients or container materials: Components of the formulation or storage vessel may react with this compound. | - Conduct compatibility studies with all excipients and container closure systems.- An alumina-steroid-ethanol model can be used for forced degradation testing to predict interactions with aluminum containers.[1] | |
| Inconsistent analytical results between different batches or time points. | Inadequate storage conditions: Fluctuations in temperature and humidity can accelerate degradation. | - Store solid this compound at controlled room temperature (20-25°C) or as recommended by the supplier, protected from light and moisture.- For long-term storage of solutions, consider freezing at -20°C or below, after validating that freeze-thaw cycles do not cause degradation.[2] |
| Non-validated analytical method: The analytical method may not be robust or stability-indicating. | - Validate the analytical method according to ICH Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.- The method must be able to separate the active pharmaceutical ingredient (API) from degradation products and excipients.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a well-closed container at controlled room temperature (20-25°C), protected from light and humidity. For long-term storage, refrigeration (2-8°C) may be considered, but the compound should be brought to room temperature in a desiccator before opening to prevent condensation.
Q2: How should I prepare and store this compound solutions for short-term and long-term use?
A2: For short-term use (up to 24 hours), solutions can typically be stored at 4°C, protected from light. For long-term storage, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] The stability of the compound in the chosen solvent and at these temperatures should be verified.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the typical reactivity of steroid structures, the most probable degradation pathways for this compound include:
-
Oxidation: Particularly at any allylic positions or hydroxyl groups.
-
Hydrolysis: If ester or ether functionalities are present in a specific this compound derivative.
-
Photodegradation: Rearrangements of the steroid backbone or reactions at unsaturated bonds upon exposure to light.
Forced degradation studies are essential to experimentally determine the specific degradation pathways.[3][4]
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. To develop such a method, typically using HPLC with UV or MS detection:
-
Perform forced degradation studies (acid, base, oxidation, heat, light) to generate a mixture of this compound and its degradation products.[5]
-
Develop a chromatographic method that achieves baseline separation of the parent drug from all degradation products.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Q5: What are "forced degradation studies" and why are they important?
A5: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally induce degradation.[4] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Demonstrating the specificity of a stability-indicating analytical method.
-
Gaining insight into the intrinsic stability of the molecule.[3]
Summary of Stability Data
As specific quantitative stability data for this compound is not publicly available, the following table provides a template for how such data should be structured and presented based on typical stability studies for steroid compounds.
| Storage Condition | Time Point | Parameter | Specification | Result |
| Long-Term 25°C ± 2°C / 60% RH ± 5% RH | 0 Months | Appearance | White to off-white powder | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | ||
| Degradation Products (%) | NMT 0.2% individual, NMT 1.0% total | < 0.1% | ||
| 3 Months | Assay (%) | 98.0 - 102.0 | 99.5 | |
| Degradation Products (%) | NMT 0.2% individual, NMT 1.0% total | < 0.1% | ||
| 6 Months | Assay (%) | 98.0 - 102.0 | 99.2 | |
| Degradation Products (%) | NMT 0.2% individual, NMT 1.0% total | 0.15% | ||
| Accelerated 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | Appearance | White to off-white powder | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | ||
| Degradation Products (%) | NMT 0.2% individual, NMT 1.0% total | < 0.1% | ||
| 3 Months | Assay (%) | 98.0 - 102.0 | 98.5 | |
| Degradation Products (%) | NMT 0.2% individual, NMT 1.0% total | 0.4% | ||
| 6 Months | Assay (%) | 98.0 - 102.0 | 97.8 (Out of Specification) | |
| Degradation Products (%) | NMT 0.2% individual, NMT 1.0% total | 1.2% (Out of Specification) |
NMT = Not More Than
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed powder to prepare a 100 µg/mL solution in the mobile phase.
-
-
Photodegradation:
-
Expose a 1 mg/mL solution of this compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Dilute the exposed and control samples to 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Long-Term and Accelerated Stability Testing
Objective: To evaluate the stability of this compound under ICH-recommended storage conditions to determine its shelf-life.[6][7]
Methodology:
-
Sample Preparation: Place sufficient quantities of solid this compound into containers that are impermeable to moisture and light.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule: Pull samples at the following time points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection).
-
Assay for potency (using a validated HPLC method).
-
Quantification of related substances/degradation products (using a validated stability-indicating HPLC method).
-
-
Evaluation: Evaluate the data for any significant changes, trends, or out-of-specification results to establish a retest period or shelf life.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Potential Degradation Pathways for this compound.
References
- 1. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. humiditycontrol.com [humiditycontrol.com]
Technical Support Center: Enhancing Corymbolone Extraction with Ultrasound-Assisted Methods
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of Corymbolone extraction using ultrasound-assisted extraction (UAE). Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and optimize your extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using ultrasound-assisted extraction for this compound?
A1: Ultrasound-assisted extraction offers several key advantages over traditional methods like maceration or Soxhlet extraction. The use of high-frequency sound waves creates acoustic cavitation, which disrupts plant cell walls and enhances the release of intracellular contents like this compound.[1][2] This leads to significantly reduced extraction times, increased yields, and potentially lower solvent consumption, making it a more efficient and environmentally friendly option.[1]
Q2: Which solvents are most effective for the ultrasound-assisted extraction of this compound?
A2: this compound, a sesquiterpenoid, is typically extracted using polar organic solvents. Methanol and ethanol, often in aqueous solutions (e.g., 70% ethanol), have proven effective for extracting sesquiterpenoids from plant materials.[3] The choice of solvent is a critical parameter that should be optimized for your specific plant matrix.[3]
Q3: Can ultrasound degradation my this compound sample?
A3: While UAE is generally considered a gentle extraction technique, prolonged exposure to high-intensity ultrasound or excessive temperatures can potentially lead to the degradation of thermolabile compounds.[4] It is crucial to optimize UAE parameters such as power, time, and temperature to minimize the risk of degradation while maximizing extraction efficiency.[4]
Q4: What are the key parameters to optimize for efficient this compound extraction using UAE?
A4: The efficiency of ultrasound-assisted extraction is influenced by several factors. The most critical parameters to optimize include:
-
Solvent Type and Concentration: The polarity of the solvent should match that of this compound.
-
Extraction Time: Longer times can increase yield but also risk degradation.[2]
-
Temperature: Higher temperatures can improve extraction but may degrade the target compound.[5]
-
Ultrasonic Power/Intensity: Higher power can enhance extraction but may also cause degradation.[2]
-
Solid-to-Liquid Ratio: This affects the concentration gradient and solvent penetration.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Cell Wall Disruption: Plant material may not be ground finely enough. 2. Suboptimal Extraction Parameters: Incorrect solvent, time, temperature, or ultrasonic power. 3. Poor Solvent Penetration: Inadequate solid-to-liquid ratio. | 1. Ensure the plant material is dried and ground to a fine, uniform powder.[3] 2. Systematically optimize extraction parameters (solvent, time, temperature, power) using a design of experiments (DoE) approach. 3. Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20 w/v) to find the optimal condition.[3] |
| Degradation of this compound | 1. Excessive Temperature: The ultrasonic bath may be overheating during the process. 2. Prolonged Sonication Time: Extended exposure to ultrasonic waves can degrade sensitive compounds.[2] 3. High Ultrasonic Power: Intense cavitation can lead to localized high temperatures and pressures. | 1. Use an ultrasonic bath with a cooling system or place the extraction vessel in a cooling bath to maintain a constant, optimal temperature.[7] 2. Optimize the extraction time; shorter durations may be sufficient with UAE's high efficiency. 3. Use the lowest effective ultrasonic power to achieve good yield without causing degradation. |
| Low Purity of Crude Extract | 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds with similar polarities.[3] | 1. Employ a multi-step extraction strategy. Consider a pre-extraction step with a non-polar solvent to remove oils and fats before extracting with a more polar solvent. 2. Utilize post-extraction purification techniques such as column chromatography.[3] |
| Inconsistent Results | 1. Non-uniform Plant Material: Particle size and moisture content can vary between batches. 2. Fluctuations in Ultrasonic Power: The output of the ultrasonic bath may not be consistent. 3. Variable Extraction Conditions: Inconsistent temperature, time, or solvent-to-solid ratio. | 1. Standardize the preparation of the plant material, ensuring consistent particle size and drying. 2. Regularly check and calibrate the ultrasonic equipment. 3. Maintain strict control over all extraction parameters for each experiment. |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction of this compound
This protocol provides a starting point for developing a specific extraction procedure. Optimization of the parameters is crucial for achieving the best results.
-
Preparation of Plant Material:
-
Extraction Procedure:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Add a specific volume of the chosen solvent (e.g., 70% ethanol) to achieve the desired solid-to-liquid ratio (e.g., 1:20 w/v).[3]
-
Place the flask in an ultrasonic bath.
-
Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).[3]
-
Ensure the liquid level in the bath is appropriate for efficient energy transmission to the sample.
-
-
Post-Extraction Processing:
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude extract can then be further purified using techniques like column chromatography.
-
Data Presentation: Illustrative Optimization Parameters
Table 1: Effect of Solvent Concentration and Temperature on Polyphenol Yield
| Ethanol Concentration (%) | Temperature (°C) | Total Phenolic Content (mg GAE/g) |
| 40 | 40 | 13.69 ± 0.13[5] |
| 60 | 35 | 79.06 ± 0.69[6] |
| 75.99 | 63.66 | 82.83 ± 3.33[6] |
| 70 | 30 | (IC50 value of 0.126±0.004 mg/mL for DPPH scavenging activity)[8] |
Table 2: Effect of Extraction Time and Ultrasonic Power on Antioxidant Yield
| Time (min) | Power (W) | Antioxidant Yield (µmol AAE/g) |
| 30 | Dependent on temperature[2] | Varies |
| 193.86 | Not specified | 82.83 ± 3.33 mg GAE/g[6] |
| 5 | Not specified | (IC50 value of 0.126±0.004 mg/mL for DPPH scavenging activity)[8] |
| 6.25 | 40% amplitude | 262.54 mg GAE/g[9] |
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical workflow for the ultrasound-assisted extraction and subsequent analysis of this compound.
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Logical Relationship of UAE Parameters
This diagram shows the interconnectedness of key parameters in optimizing the ultrasound-assisted extraction process.
Caption: Key Parameters Influencing UAE Efficiency.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openresearchafrica.org [openresearchafrica.org]
- 7. mdpi.com [mdpi.com]
- 8. ukm.my [ukm.my]
- 9. mdpi.com [mdpi.com]
Refinement of NMR spectroscopic data acquisition for unambiguous structure elucidation of Corymbolone
Welcome to the technical support center for the refinement of NMR spectroscopic data acquisition for the unambiguous structure elucidation of Corymbolone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the NMR data acquisition and analysis of this compound.
| Problem ID | Issue | Possible Causes | Recommended Solutions |
| CORYM-NMR-001 | Poor signal-to-noise ratio in 1D ¹H NMR spectrum. | - Insufficient sample concentration.- Incorrect number of scans.- Poor shimming. | - Increase the sample concentration if possible.- Increase the number of scans (e.g., to 64 or 128).- Re-shim the magnet, particularly the Z1 and Z2 shims, to improve field homogeneity. |
| CORYM-NMR-002 | Significant signal overlap in the aliphatic region (1.0-2.5 ppm) of the ¹H NMR spectrum, making assignment of diastereotopic protons difficult. | - Inherent spectral complexity of the sesquiterpenoid scaffold.- Use of a standard magnetic field strength (e.g., 400 MHz). | - Acquire the spectrum on a higher field instrument (≥ 600 MHz) to increase spectral dispersion.- Perform 2D NMR experiments like COSY and HSQC to resolve individual proton and carbon signals.[1][2] |
| CORYM-NMR-003 | Ambiguous stereochemical assignment based on NOESY data. | - Weak or ambiguous NOE correlations.- Molecular flexibility leading to multiple conformations in solution. | - Optimize the mixing time in the NOESY experiment. A range of mixing times may be necessary.- Use coupling constants (³JHH) from high-resolution 1D ¹H or J-resolved spectra to deduce dihedral angles and confirm stereochemical relationships. |
| CORYM-NMR-004 | Broad or distorted peaks in the spectrum. | - Presence of paramagnetic impurities.- Sample aggregation at high concentrations.- Poorly shimmed magnetic field. | - Filter the sample through a small plug of celite or use a metal scavenger.- Dilute the sample and re-acquire the spectrum.- Perform a thorough shimming procedure. |
| CORYM-NMR-005 | Difficulty in assigning quaternary carbons in the ¹³C NMR spectrum. | - Quaternary carbons typically have long relaxation times and show weak signals. | - Increase the relaxation delay (d1) in the ¹³C NMR experiment (e.g., to 5-10 seconds).- Use a DEPT-135 experiment to distinguish between CH, CH₂, and CH₃ signals, which can help infer the presence of quaternary carbons. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for NMR analysis of this compound?
A1: Chloroform-d (CDCl₃) is a suitable solvent for this compound. A concentration of 5-10 mg in 0.5-0.6 mL of solvent is recommended for obtaining good quality 1D and 2D NMR spectra on a modern spectrometer.
Q2: I am having trouble distinguishing between the diastereotopic protons of the methylene groups in the cyclohexane ring. What is the best approach?
A2: This is a common challenge with cyclic natural products. The most effective approach is to use a combination of 2D NMR experiments. A COSY spectrum will show which protons are coupled to each other, helping to trace out the spin systems of the individual methylene groups. A HSQC spectrum will then correlate each proton to its directly attached carbon, allowing you to resolve the overlapped proton signals based on the distinct ¹³C chemical shifts. For even greater clarity, acquiring data at a higher magnetic field strength will provide better signal dispersion.
Q3: How can I definitively determine the relative stereochemistry of the methyl and isopropenyl groups?
A3: The relative stereochemistry can be established primarily through a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Look for key NOE correlations between the protons of the methyl groups and nearby protons on the ring system. For example, an NOE between the protons of the C-4 methyl group and one of the protons at C-5 would indicate their spatial proximity. Additionally, measuring the ³JHH coupling constants from a high-resolution ¹H NMR spectrum can provide information about the dihedral angles between coupled protons, which can be used to infer their relative stereochemistry.
Q4: What are the expected chemical shift ranges for the key functional groups in this compound?
A4: Based on its structure, you can expect the following approximate chemical shift ranges:
-
¹H NMR (in CDCl₃):
-
Vinylic protons (=CH₂): ~4.7 ppm
-
Protons adjacent to the carbonyl group: ~2.3-2.7 ppm
-
Methyl protons: ~1.1-1.8 ppm
-
Aliphatic methylene and methine protons: ~1.2-2.5 ppm
-
-
¹³C NMR (in CDCl₃):
-
Carbonyl carbon (C=O): ~215 ppm
-
Vinylic carbons (=C and =CH₂): ~149 ppm and ~110 ppm
-
Carbon bearing the hydroxyl group (C-OH): ~75-85 ppm
-
Methyl carbons: ~15-30 ppm
-
Aliphatic methylene and methine carbons: ~20-60 ppm
-
Q5: Are there any specific NMR experiments that are crucial for the complete and unambiguous structure elucidation of this compound?
A5: Yes, a comprehensive suite of 1D and 2D NMR experiments is essential. The following are highly recommended:
-
¹H NMR: To observe the proton signals, their multiplicities, and integrals.
-
¹³C NMR: To determine the number of carbon atoms and their chemical environments.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.
Experimental Protocols
Detailed Methodology for Key NMR Experiments
The following are recommended starting parameters for NMR data acquisition for this compound on a 500 MHz spectrometer. These may need to be optimized based on your specific instrument and sample.
| Experiment | Parameter | Recommended Value |
| ¹H NMR | Pulse Program | zg30 |
| Number of Scans (ns) | 16 | |
| Relaxation Delay (d1) | 2.0 s | |
| Spectral Width (sw) | 12 ppm | |
| Acquisition Time (aq) | 3.4 s | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 |
| Number of Scans (ns) | 1024 | |
| Relaxation Delay (d1) | 2.0 s | |
| Spectral Width (sw) | 240 ppm | |
| Acquisition Time (aq) | 1.1 s | |
| COSY | Pulse Program | cosygpqf |
| Number of Scans (ns) | 8 | |
| Relaxation Delay (d1) | 1.5 s | |
| F2 (¹H) Spectral Width | 10 ppm | |
| F1 (¹H) Spectral Width | 10 ppm | |
| Number of Increments | 256 | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 |
| Number of Scans (ns) | 4 | |
| Relaxation Delay (d1) | 1.5 s | |
| F2 (¹H) Spectral Width | 10 ppm | |
| F1 (¹³C) Spectral Width | 180 ppm | |
| Number of Increments | 256 | |
| HMBC | Pulse Program | hmbcgpndqf |
| Number of Scans (ns) | 8 | |
| Relaxation Delay (d1) | 2.0 s | |
| F2 (¹H) Spectral Width | 10 ppm | |
| F1 (¹³C) Spectral Width | 220 ppm | |
| Number of Increments | 256 | |
| NOESY | Pulse Program | noesygpph |
| Number of Scans (ns) | 16 | |
| Relaxation Delay (d1) | 2.0 s | |
| Mixing Time (d8) | 0.5 s | |
| F2 (¹H) Spectral Width | 10 ppm | |
| F1 (¹H) Spectral Width | 10 ppm | |
| Number of Increments | 256 |
Quantitative Data Summary
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 600 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 2.68 | ddd | 17.2, 9.9, 7.8 |
| 2 | 2.40 | m | |
| 3 | 2.38 | m | |
| 3 | 1.88 | m | |
| 4 | 2.32 | dddd | 12.0, 12.0, 4.2, 4.2 |
| 5 | 1.88 | m | |
| 5 | 1.68 | m | |
| 6 | 1.88 | m | |
| 7 | 1.45 | m | |
| 7 | 1.29 | br | |
| 9 | 1.88 | m | |
| 9 | 1.45 | m | |
| 11 | 4.74 | s | |
| 11 | 4.74 | s | |
| 12 | 1.75 | s | |
| 14 | 1.19 | d | 7.8 |
| 15 | 1.24 | s |
Data obtained from the crystallographic information file of this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 150 MHz)
| Position | δC (ppm) |
| 1 | 215.8 |
| 2 | 38.5 |
| 3 | 22.1 |
| 4 | 41.2 |
| 4a | 82.5 |
| 5 | 25.9 |
| 6 | 45.1 |
| 7 | 34.1 |
| 8 | 36.4 |
| 8a | 51.9 |
| 10 | 149.5 |
| 11 | 109.8 |
| 12 | 21.0 |
| 13 | 15.6 |
| 14 | 16.2 |
Data obtained from the crystallographic information file of this compound.
Visualizations
Experimental Workflow for this compound Structure Elucidation
Caption: Experimental workflow for the unambiguous structure elucidation of this compound.
Logic Diagram for Troubleshooting Signal Overlap
Caption: Logic diagram for troubleshooting signal overlap in the ¹H NMR spectrum.
References
- 1. Detailed 1 H and 13 C NMR structural assignments of four sesquiterpene lactones isolated from Eremanthus elaeagnus (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in the LC-MS analysis of Corymbolone in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Corymbolone in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for our purposes is this compound. These additional components can include salts, lipids, proteins, and other endogenous substances. A matrix effect is the alteration of the ionization efficiency of this compound due to the presence of these co-eluting compounds.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q2: What are the most common causes of matrix effects in the analysis of this compound in biological samples?
A2: The most common causes of matrix effects, particularly in biological samples like plasma, urine, or tissue homogenates, are phospholipids from cell membranes, salts, and endogenous metabolites that co-elute with this compound.[3][4] Given that this compound is a sesquiterpenoid, it possesses a moderate degree of lipophilicity, which can lead to co-elution with lipids and other hydrophobic matrix components, increasing the likelihood of ion suppression.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: A common method to assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank sample extract (from the same matrix as your samples) is then injected onto the column. Any suppression or enhancement of the constant this compound signal as the matrix components elute indicates the presence of a matrix effect.[4] Another approach is to compare the signal response of this compound in a pure solvent to its response in a sample matrix spiked after extraction.[2]
Q4: What is the best sample preparation technique to minimize matrix effects for this compound?
A4: The ideal sample preparation technique depends on the complexity of the sample matrix. For complex biological samples, Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components than simpler methods like protein precipitation or liquid-liquid extraction (LLE). For the analysis of a moderately non-polar compound like this compound, a reverse-phase SPE sorbent could be a good starting point. LLE with a non-polar solvent can also be effective in isolating this compound from more polar matrix components.
Q5: Can optimizing the chromatographic conditions help in reducing matrix effects?
A5: Yes, optimizing the chromatographic separation is a crucial step. By improving the separation of this compound from co-eluting matrix components, the competition for ionization in the MS source can be minimized. This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a different stationary phase to enhance selectivity.
Q6: Is the use of an internal standard necessary for the accurate quantification of this compound?
A6: The use of an internal standard is highly recommended, and a stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[5] A SIL internal standard will co-elute with this compound and experience similar ionization suppression or enhancement, allowing for an accurate ratio-based quantification. If a SIL internal standard is not available, a structural analog can be used, but its effectiveness in mimicking the behavior of this compound should be carefully validated.
Troubleshooting Guides
Problem: Poor peak shape (fronting, tailing, or splitting) for this compound.
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[6] |
| Column Contamination | Flush the column with a strong solvent or replace the guard column.[6] |
| Secondary Interactions with Stationary Phase | Adjust the mobile phase pH or use a different column chemistry. |
Problem: High variability in this compound signal intensity between replicate injections.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Improve the sample preparation method to more effectively remove interfering components. Consider using a more rigorous SPE protocol. |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe and ensure proper needle placement in the sample vial. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer.[7] |
Problem: Significant ion suppression is observed for this compound.
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Optimize the chromatographic gradient to better separate this compound from the phospholipid elution zone. Incorporate a phospholipid removal step in the sample preparation.[4] |
| High Salt Concentration in the Sample | Use a desalting step during sample preparation, such as SPE with a wash step using a low percentage of organic solvent in water. |
| Inefficient Sample Cleanup | Switch from protein precipitation to a more selective technique like LLE or SPE. |
Quantitative Data Summary
| Analyte Class | Matrix | Sample Preparation | Typical Matrix Effect (%) |
| Anabolic Steroids | Urine | Dilute-and-shoot | -50 to +20 |
| Anabolic Steroids | Plasma | Protein Precipitation | -70 to -30 |
| Sesquiterpenoids | Plant Extract | LLE | -40 to +10 |
| Anabolic Steroids | Plasma | SPE | -20 to +5 |
Note: Negative values indicate ion suppression, while positive values indicate ion enhancement. These values are illustrative and the actual matrix effect for this compound will depend on the specific method and matrix.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Set B (Pre-extraction Spike): Spike a blank matrix sample with the this compound standard at the same concentration as Set A before the extraction procedure.
-
Set C (Post-extraction Spike): Extract a blank matrix sample. Spike the final, clean extract with the this compound standard at the same concentration as Set A.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
-
Interpret the results:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound in Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound quantification.
Caption: Experimental workflow for evaluating matrix effects.
References
- 1. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Enhancing the resolution of Corymbolone's crystal structure through improved crystallization techniques
Technical Support Center: Crystallization of Corymbolone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the resolution of this compound's crystal structure through improved crystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the currently known crystal structure of this compound? A1: The crystal structure of this compound has been determined and is reported to be a monoclinic system with the space group P21.[1][2] Key crystallographic parameters from this determination are summarized in the data table below. The structure reveals two edge-shared six-membered rings, with specific conformations and intermolecular hydrogen bonding that form supramolecular helical chains.[1][2][3]
Q2: Why is achieving a high-resolution crystal structure for this compound important? A2: A high-resolution crystal structure is crucial for unambiguously determining the three-dimensional arrangement of atoms, including precise bond lengths and angles.[4] For drug development, this level of detail is indispensable for understanding intermolecular interactions, such as how this compound might bind to a biological target.[5] It also provides a definitive characterization of the molecule's absolute configuration.
Q3: What are the primary challenges in obtaining high-quality crystals of this compound? A3: Like many steroidal compounds, challenges in crystallizing this compound include obtaining single, well-ordered crystals of sufficient size for X-ray diffraction.[6] Common issues are the formation of oils or amorphous precipitates, the growth of small, needle-like, or twinned crystals, and high solvent content within the crystal lattice, all of which can lead to poor diffraction and low-resolution data.[7][8]
Q4: Which crystallization techniques are generally most successful for steroidal molecules like this compound? A4: Several techniques are well-suited for small organic molecules. The most common and often first-attempted methods are:
-
Slow Evaporation: A simple method where solvent is slowly evaporated from a near-saturated solution.[6][9]
-
Vapor Diffusion: An effective technique, especially for small amounts of material, where an anti-solvent's vapor slowly diffuses into the compound's solution to induce crystallization.[10][11]
-
Slow Cooling: Involves dissolving the compound in a solvent at an elevated temperature and allowing it to cool gradually, decreasing its solubility.[7][10]
Troubleshooting Guide
Problem: My experiment yielded an oil or amorphous precipitate instead of crystals. What should I do?
-
Possible Cause: The solubility of this compound in the chosen solvent is too high, preventing it from reaching the necessary supersaturation for nucleation.[10]
-
Solution 1: Change Solvent System. Try a solvent in which this compound is less soluble. Alternatively, if using a co-solvent system (e.g., for vapor diffusion), select a more effective anti-solvent.[10]
-
Solution 2: Decrease Concentration. Your starting concentration may be too high. Try decreasing the concentration of your solution, which can sometimes favor crystal growth over precipitation or oiling out.[12]
-
Solution 3: Modify Temperature. Place the crystallization experiment in a colder environment (e.g., a refrigerator). Lower temperatures decrease the solubility of most compounds and can slow down molecular movement, potentially promoting ordered crystal lattice formation.[12][13]
-
Solution 4: Ensure Purity. Impurities can significantly inhibit crystallization. Ensure your this compound sample is highly pure (ideally >95%) by using techniques like column chromatography.[10][14]
Problem: I'm getting crystals, but they are too small, needle-shaped, or clustered. How can I grow larger, single crystals?
-
Possible Cause: The rate of crystallization is too rapid, leading to the formation of many nucleation sites and preventing the growth of large, well-ordered single crystals.[7]
-
Solution 1: Slow Down the Process.
-
For Slow Evaporation: Reduce the rate of evaporation by using a vial with a smaller opening or by covering the container with parafilm and piercing only a few small holes.[6]
-
For Vapor Diffusion: Slow the diffusion rate by using a less volatile anti-solvent or by placing the setup in a colder, more stable temperature environment.[10]
-
For Slow Cooling: Decrease the cooling rate by placing the container in an insulated bath (e.g., a Dewar flask with warm water).[7]
-
-
Solution 2: Use a Multi-Solvent System. The addition of a second or third solvent can alter the crystal habit by affecting how solvent molecules incorporate into the lattice, potentially inhibiting growth on certain faces and promoting it on others.[6][10]
-
Solution 3: Micro-seeding. If you have a few good-quality crystals, you can use them as "seeds." Crush them and transfer a tiny amount into a fresh, saturated solution of this compound to promote the growth of larger, higher-quality crystals.
Problem: My crystals appear well-formed, but they diffract poorly or yield low-resolution data. What are my options?
-
Possible Cause: The crystal may suffer from internal disorder, such as high mosaicity or a high solvent content, which degrades diffraction quality.[8][15]
-
Solution 1: Post-Crystallization Dehydration. Carefully and controllably reducing the solvent content of the crystal can sometimes cause the crystal lattice to contract and become more ordered, significantly improving diffraction resolution. This can be achieved by briefly exposing the crystal to air or a stream of dry gas before flash-cooling.[8][16]
-
Solution 2: Crystal Annealing. Flash-cool the crystal, then allow it to warm up for a short period before re-cooling. This process can sometimes relieve internal strain and improve the overall order of the crystal lattice.
-
Solution 3: Screen for Different Crystal Forms (Polymorphs). The current crystal form may have inherent limitations. It is advisable to conduct a broader screen of different solvents, temperatures, and crystallization methods to find a different polymorph that may diffract to a higher resolution.[15]
Quantitative Data
The following table summarizes the crystallographic data for this compound as reported in the literature.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₁₅H₂₄O₂ | [1][17] |
| Molar Mass | 236.34 g/mol | [1] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁ | [2] |
| Unit Cell a | 6.1057 (2) Å | [1] |
| Unit Cell b | 12.1389 (2) Å | [1] |
| Unit Cell c | 9.2737 (2) Å | [1] |
| Unit Cell β | 99.302 (2)° | [1] |
| Unit Cell Volume (V) | 678.30 (3) ų | [1] |
| Molecules per Unit Cell (Z) | 2 | [1] |
| Temperature | 100 K | [1] |
| R-factor (R[F² > 2σ(F²)]) | 0.030 | [1] |
| wR-factor (wR(F²)) | 0.083 | [1] |
Experimental Protocols & Visualizations
Protocol 1: Slow Evaporation
This is often the simplest and first method to attempt for air-stable compounds.[6]
-
Preparation: Prepare a nearly saturated solution of high-purity this compound in a suitable solvent (e.g., Ethyl Acetate, Acetone). Start with approximately 5-10 mg in 0.5-1.0 mL of solvent.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small glass vial or crystallization dish to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with aluminum foil and pierce 1-3 small holes with a needle. The number of holes can be adjusted to control the evaporation rate (fewer holes for volatile solvents, more for less volatile ones).[6]
-
Incubation: Place the vial in a vibration-free location at a constant temperature.[7]
-
Monitoring: Check for crystal growth over several days to weeks without disturbing the setup. Crystals that grow slowly over 2-7 days are often of high quality.[7]
Protocol 2: Vapor Diffusion (Sitting Drop)
This method is excellent for conserving material and systematically screening conditions.[10][18]
-
Reservoir Preparation: Pipette 500 µL of the reservoir solution into the well of a sitting drop vapor diffusion plate. The reservoir solution contains the anti-solvent (e.g., Hexane, Cyclopentane) mixed with the "good" solvent at a concentration that would cause precipitation.
-
Drop Preparation: On the sitting drop post, mix 1-2 µL of the concentrated this compound solution (dissolved in a "good" solvent like THF or Methylene Chloride) with 1-2 µL of the reservoir solution.[10]
-
Sealing: Carefully seal the well with clear sealing tape or a cover slip to create a closed system.
-
Equilibration: Water and the more volatile "good" solvent will slowly leave the drop and move to the reservoir, while the anti-solvent vapor from the reservoir diffuses into the drop. This slowly increases the concentration of this compound in the drop, leading to crystallization.[18][19]
-
Incubation & Monitoring: Store the plate in a location with a stable temperature and monitor for crystal growth over time.
Diagrams
Caption: General experimental workflow for the crystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. Toward the computational design of protein crystals with improved resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 7. Growing Crystals [web.mit.edu]
- 8. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. unifr.ch [unifr.ch]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 13. Why Does Testosterone Crystallise? Uncovering the Reasons [alphagenix.co.uk]
- 14. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. This compound [webbook.nist.gov]
- 18. hamptonresearch.com [hamptonresearch.com]
- 19. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
Strategies to mitigate batch-to-batch variability in Corymbolone content from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate batch-to-batch variability in Corymbolone content from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
This compound is a eudesmane sesquiterpenoid, a type of natural product with the chemical formula C₁₅H₂₄O₂.[1] For any research or drug development application, ensuring consistent this compound content across different batches is critical for obtaining reproducible biological activity and reliable experimental results.[2][3] Variability in the concentration of the active compound can lead to inconsistent outcomes, making it difficult to establish dose-response relationships and validate therapeutic potential.[4]
Q2: What are the primary sources of batch-to-batch variability in this compound content?
Batch-to-batch variability in natural products like this compound stems from multiple factors that can be broadly categorized into three areas:
-
Raw Material Variation : The chemical composition of plants can vary significantly due to genetic differences, geographical location, climate, harvest time, and storage conditions.[4][5][6]
-
Processing and Extraction : Inconsistencies in the manufacturing process, including the choice of solvent, extraction time, temperature, and solid-to-solvent ratio, can significantly affect the yield and purity of the final extract.[2][7][8]
-
Analytical Measurement : Discrepancies in sample preparation, instrument calibration, and data analysis can introduce variability into the quantification of this compound content.[2]
Q3: What is a chemical fingerprint and how can it help manage variability?
A chemical fingerprint is a unique chromatographic profile of a plant extract, typically obtained using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This profile provides a comprehensive overview of the chemical constituents in the extract. By comparing the chemical fingerprints of different batches, researchers can visually identify inconsistencies and ensure that the overall chemical composition, not just the this compound content, is consistent.[2] This is crucial because other compounds in the extract can have synergistic or antagonistic effects on biological activity.
Q4: How can experimental design help minimize the impact of variability?
A robust experimental design is essential for managing variability that cannot be completely eliminated.[2] Key strategies include:
-
Blocking : Grouping samples into batches where experimental conditions are as similar as possible helps to isolate and account for variability between the batches.[2]
-
Randomization : Randomly assigning samples to different batches and randomizing the order of analysis prevents systematic bias from affecting the results.[2]
-
Replication : Including technical replicates (analyzing the same sample multiple times) and biological replicates (using different source batches) allows for a better estimation of measurement error and the true biological effect.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Issue 1: Inconsistent Biological Activity Between Extract Batches
If you observe that different batches of your this compound-containing extract show varying levels of biological activity, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent biological activity.
-
Potential Cause : Chemical composition varies between batches.
-
Recommended Solutions :
-
Verify Raw Material : Confirm the botanical identity of the source material.[2] Review all documentation for consistency in sourcing, harvest time, and post-harvest handling and storage conditions.[2][6]
-
Standardize Extraction : Ensure every parameter of the extraction protocol (e.g., solvent type and concentration, temperature, time, particle size, solid-to-solvent ratio) is precisely documented and replicated for all batches.[2]
-
Chemical Fingerprinting : Analyze all batches using a validated chromatographic method like HPLC or LC-MS.[2] Visually compare the chromatograms to identify differences in the chemical profiles of active versus inactive batches.
-
Quantitative Analysis : Accurately quantify the concentration of this compound in each batch. Correlate the concentration with the observed biological activity to determine if the variability is due to fluctuations in this compound content.
-
Bioassay-Guided Fractionation : If the activity does not correlate with this compound content, other compounds may be responsible for the effect. Perform bioassay-guided fractionation to isolate and identify other active, synergistic, or antagonistic compounds.[2]
-
Issue 2: Low or Variable Yield of this compound
-
Potential Cause(s) : Suboptimal extraction parameters, poor quality raw material, or degradation of the target compound.
-
Recommended Solutions :
-
Optimize Extraction Solvent : Since this compound is a sesquiterpenoid, it is relatively lipophilic. Experiment with solvents of varying polarities, such as hexane, ethyl acetate, dichloromethane, or mixtures of ethanol/methanol and water, to find the optimal system for extraction.[1][9]
-
Adjust Extraction Parameters : Systematically test and optimize critical parameters that influence extraction efficiency, including temperature, time, particle size of the raw material, and the solid-to-solvent ratio.[2] Be aware that excessive heat can degrade thermolabile compounds.[9]
-
Consider Advanced Extraction Techniques : Modern methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) can offer higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[7][10][11]
-
Source High-Quality Raw Material : Ensure the botanical material is sourced from a reliable supplier with consistent quality control. The concentration of secondary metabolites can be influenced by factors like harvest season and storage.[5][9]
-
Data Presentation: Comparison of Extraction & Analytical Techniques
The choice of extraction and analytical methods is critical for ensuring consistency. The tables below summarize key techniques.
Table 1: Comparison of Extraction Techniques for Sesquiterpenoids
| Extraction Method | Principle | Advantages | Disadvantages | Key Parameters to Control |
| Maceration | Soaking plant material in a solvent at room temperature.[11] | Simple, low cost, suitable for thermolabile compounds.[11] | Time-consuming, large solvent volume, lower efficiency.[11] | Solvent type, particle size, solid-to-solvent ratio, time. |
| Soxhlet Extraction | Continuous extraction with a cycling hot solvent.[11] | More efficient than maceration. | High temperature can degrade compounds, requires large solvent volume.[11] | Solvent type, cycle time, temperature. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[7][12] | Fast, efficient, reduced solvent and energy consumption.[7][12] | Localized heating can occur, equipment cost. | Frequency, power, temperature, time, solvent. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent.[7] | Highly selective, solvent-free final product, low temperatures.[7][9] | High initial equipment cost, complex operation. | Pressure, temperature, flow rate, co-solvent. |
Table 2: Comparison of Analytical Techniques for this compound Quantification
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Use Case |
| HPLC-UV/DAD | Separation by liquid chromatography, detection by UV-Vis absorbance.[2] | Robust, widely available, good for quantification with standards. | Requires chromophore, lower sensitivity than MS, potential for co-elution. | Routine quality control and chemical fingerprinting. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry.[1] | High resolution for volatile/semi-volatile compounds, structural information from fragmentation.[1][13] | Requires derivatization for non-volatile compounds, thermal degradation risk. | Analysis of sesquiterpenoids, identification based on mass spectra.[1] |
| LC-MS/MS | Separation by LC coupled to tandem mass spectrometry for high selectivity and sensitivity.[13] | Highly sensitive and selective, applicable to a wide range of compounds, structural elucidation.[13][14] | Higher cost and complexity, matrix effects can suppress ion signal.[14] | Accurate quantification in complex matrices, metabolite identification. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for extracting this compound and similar sesquiterpenoids. Optimization of specific parameters is recommended.
-
Materials :
-
Dried and powdered plant material
-
70% Ethanol (v/v) or Ethyl Acetate
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
-
Procedure :
-
Accurately weigh 10 g of the powdered plant material and place it into a 250 mL flask.
-
Add 100 mL of the chosen solvent (achieving a 1:10 w/v solid-to-solvent ratio).[9]
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled frequency (e.g., 40 kHz) and temperature (e.g., 40°C) for 30 minutes.[9]
-
After sonication, filter the mixture through filter paper to separate the extract from the solid residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[9]
-
Store the dried extract at -20°C until further analysis.
-
Protocol 2: Quantification of this compound using LC-MS
This protocol outlines a method for the accurate quantification of this compound in a plant extract. Method validation is essential for reliable results.
-
Sample Preparation :
-
Accurately weigh a standardized amount of the dried extract (e.g., 10 mg).
-
Dissolve the extract in a fixed volume (e.g., 1 mL) of a suitable solvent like methanol or acetonitrile.[2]
-
Vortex and sonicate the sample to ensure complete dissolution.[2]
-
Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.[2]
-
-
LC-MS Analysis :
-
Chromatographic System : Use a UPLC/HPLC system with a suitable column (e.g., C18 reversed-phase column).
-
Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common for separating sesquiterpenoids.
-
Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Calibration : Prepare a calibration curve using a certified reference standard of this compound at several concentration levels.[1]
-
-
Data Analysis :
-
Identify the this compound peak based on its retention time and specific mass-to-charge ratio (m/z).
-
Integrate the peak area for each sample and standard.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.
-
Visualization of Key Pathways and Workflows
General Workflow for Mitigating Batch Variability
This diagram illustrates a systematic approach to ensure consistency from raw material to final product.
Caption: A systematic workflow for ensuring natural product consistency.
Representative Signaling Pathway: PI3K/Akt/mTOR
While the specific signaling pathway for this compound is not yet fully elucidated, many natural products exert their therapeutic effects by modulating key cellular pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a common target for investigation.[15][16]
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. far.fiocruz.br [far.fiocruz.br]
- 4. academicjournals.org [academicjournals.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence based herbal drug standardization approach in coping with challenges of holistic management of diabetes: a dreadful lifestyle disorder of 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rroij.com [rroij.com]
- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of High-Resolution Analytical Techniques in the Development of Functional Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of plant hormones by standard addition method [protocols.io]
- 15. probiologists.com [probiologists.com]
- 16. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Corymbolone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Corymbolone, a sesquiterpenoid with potential therapeutic applications, is crucial for research and development.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for the analysis of such compounds. This guide provides an objective comparison of these methods for this compound analysis, supported by representative experimental data and detailed protocols to aid in method selection and validation.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[2] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[2] | Requires volatile and thermally stable compounds or derivatization.[2] |
| Derivatization | Generally not required for this compound. | May be necessary to improve volatility and thermal stability.[3] |
| Sensitivity | Method-dependent, with LC-MS/MS offering very high sensitivity.[4] | High sensitivity, particularly with selected ion monitoring (SIM).[2] |
| Selectivity | Good, significantly enhanced with mass spectrometry (LC-MS).[2][4] | Excellent, with mass spectrometry providing definitive identification.[4] |
| Throughput | Generally higher, especially with modern UPLC systems.[5] | Can be lower due to longer run times and sample preparation.[5] |
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC and GC-MS methods based on the analysis of steroids and other similar small molecules. These values provide an estimate of the performance that can be expected for this compound analysis.
| Validation Parameter | HPLC | GC-MS |
| Linearity (R²) | > 0.999[6] | > 0.99[7] |
| Accuracy (% Recovery) | 95.6% to 108.7%[8] | 78-98%[7] |
| Precision (% RSD) | < 2%[9] | < 15%[5] |
| Limit of Detection (LOD) | 0.07–0.11 µg/mL[6] | as low as 10 pg/mL[10] |
| Limit of Quantification (LOQ) | 0.20–0.34 µg/mL[6] | 0.06–0.08 ng/mL[7] |
Experimental Workflows
Workflow for HPLC analysis of this compound.
Workflow for GC-MS analysis of this compound.
Cross-Validation Process
Logical workflow for the cross-validation of HPLC and GC-MS methods.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative method for the analysis of this compound and should be optimized and validated for specific applications.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[11]
-
Column: C18, 4.6 x 150 mm, 5 µm.[11]
-
Mobile Phase A: Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: 50% B to 100% B over 15 minutes.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.[11]
-
Detection Wavelength: 245 nm (based on typical enone chromophore absorbance).[11]
-
Injection Volume: 10 µL.[11]
-
Sample Diluent: Methanol or Acetonitrile.[11]
2. Sample Preparation:
-
Extract the sample containing this compound with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Concentrate the extract under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in a known volume of the sample diluent.[1]
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a certified reference standard.
-
For quantification, prepare a calibration curve using a certified reference standard of this compound over a suitable concentration range (e.g., 10-150 µg/mL).[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general procedure for this compound analysis and requires optimization and validation.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 3 minutes.
-
Ramp: 15 °C/min to 250 °C, hold for 5.67 minutes.[12]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-550.
2. Sample Preparation:
-
Extract the sample with an appropriate organic solvent (e.g., hexane, ethyl acetate).[1]
-
Concentrate the extract under a gentle stream of nitrogen.[1]
-
(Optional) Derivatize the sample to improve volatility. A common derivatizing agent for steroids is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reconstitute the dried extract (or derivatized sample) in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).[1]
3. Data Analysis:
-
Identify the this compound peak by its retention time and by comparing the acquired mass spectrum with a reference spectrum.
-
For quantification, generate a calibration curve using a certified reference standard of this compound.[1]
Conclusion
Both HPLC and GC-MS are suitable techniques for the analysis of this compound. The choice between them depends on the specific analytical needs. HPLC is often preferred for its higher throughput and suitability for non-volatile compounds, making it ideal for routine quality control and analysis of biological samples without derivatization.[2][5] GC-MS, on the other hand, offers excellent selectivity and is a powerful tool for confirmatory analysis and structural elucidation.[2][4] For comprehensive analysis and method validation, a cross-validation approach where both techniques are used to analyze the same set of samples is highly recommended to ensure the accuracy and reliability of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods in endogenous steroid profiling - A comparison of gas chromatography mass spectrometry (GC-MS) with supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
A Comparative Analysis of the Anti-inflammatory Potential of Corymbolone and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative anti-inflammatory activity of Corymbolone, a naturally occurring sesquiterpene lactone, and its synthetic analogs. Drawing from experimental data on structurally related compounds, we explore its potential efficacy and mechanisms of action in contrast to novel synthesized molecules. This document is intended to serve as a resource for researchers in the fields of pharmacology and medicinal chemistry, offering insights into the therapeutic promise of this class of compounds.
Introduction to this compound
This compound is a sesquiterpene lactone with the chemical formula C₁₅H₂₄O₂.[1][2] It is a natural product that has been isolated from plants of the Callicarpa genus, which are known in traditional medicine for their anti-inflammatory properties.[3][4][5] While direct and extensive experimental data on the anti-inflammatory activity of purified this compound is not widely published, its chemical structure as a sesquiterpenoid suggests potential inhibitory effects on key inflammatory pathways. Sesquiterpene lactones as a class are recognized for their anti-inflammatory effects, often attributed to their ability to modulate signaling cascades such as NF-κB and MAPK pathways.[6][7][8]
Synthetic analogs of natural products are often developed to enhance stability, improve efficacy, and elucidate structure-activity relationships.[9] This guide will compare the expected anti-inflammatory profile of this compound with that of recently synthesized sesquiterpene lactone analogs, providing a framework for future research and drug development.
Comparative Anti-inflammatory Activity
The following tables summarize the anti-inflammatory data for synthetic sesquiterpene lactone analogs, which can be used as a benchmark for assessing the potential of this compound. The data is derived from in vitro and in vivo studies on compounds with similar structural motifs.
Table 1: In Vitro Anti-inflammatory Activity of Synthetic Sesquiterpene Lactone Analogs
| Compound | Assay | Cell Line | Concentration | % Inhibition / IC₅₀ | Reference |
| HAC | NO Production | RAW264.7 | - | IC₅₀: 17.68 µM | |
| TNF-α Release | RAW264.7 | - | IC₅₀: 98.66 µM | ||
| PJH-1 (HAC analog) | NO Production | RAW264.7 | - | IC₅₀: 7.31 µM | |
| TNF-α Release | RAW264.7 | - | IC₅₀: 3.38 µM | ||
| Ferulic acid-parthenolide hybrid (Compound 6) | TNF-α (protein) | RAW264.7 | 10 µM | Significant reduction | [10] |
| IL-1β (protein) | RAW264.7 | 10 µM | Significant reduction | [10] |
HAC: 2α-hydroxyl-3β-angeloylcinnamolide, a natural sesquiterpenoid. PJH-1: An acetyl ester derivative of HAC.
Table 2: In Vivo Anti-inflammatory Activity of a Dichloromethane Extract of Callicarpa longissima
While specific in vivo data for this compound is unavailable, studies on extracts from the same genus provide valuable insights.
| Treatment | Animal Model | Dosage | Effect | Reference |
| Dichloromethane extract of C. longissima | Carrageenan-induced paw edema in mice | - | Significantly alleviated paw edema | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anti-inflammatory Assays
1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., this compound, synthetic analogs) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
NO Measurement (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Anti-inflammatory Assay
1. Carrageenan-Induced Paw Edema in Rodents
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals to induce localized inflammation.
-
Treatment: The test compounds (e.g., this compound, synthetic analogs) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally one hour before the carrageenan injection.
-
Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of sesquiterpene lactones are often mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12][13][14] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines.[15] Sesquiterpene lactones are known to inhibit NF-κB activation, often by preventing the degradation of its inhibitory protein, IκBα.[16][17]
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses, including inflammation.[18][19] The three main MAPK families involved in inflammation are ERK, JNK, and p38. Their activation leads to the expression of inflammatory mediators.
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the synthesis of prostaglandins (PGs), which are potent inflammatory mediators.[16][20] Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory activity of a compound is depicted below.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on The Anti-Inflammatory Effects of Callicarpa nudiflora Based on The Spectrum–Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic, anti-inflammatory activity and metabolite profiling of the methanolic extract of Callicarpa arborea Roxb. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 14. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 17. Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. synapse.koreamed.org [synapse.koreamed.org]
- 20. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antioxidant Potential of Sesquiterpenoids, with a Focus on the Eudesmane Skeleton of Corymbolone
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant potential of various sesquiterpenoids. While direct experimental data on the antioxidant capacity of Corymbolone is not currently available in peer-reviewed literature, this guide will focus on the known antioxidant activities of structurally related eudesmane sesquiterpenoids and other bioactive sesquiterpenoids. This comparative analysis is supported by experimental data from established antioxidant assays and detailed methodologies.
Sesquiterpenoids, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1] Their antioxidant properties are of significant interest in the development of novel therapeutics for oxidative stress-related diseases. This compound, a eudesmane-type sesquiterpenoid, possesses a bicyclic structure that is common to many bioactive compounds within this class.[2][3][4] Although its direct antioxidant potential has yet to be reported, the activities of other eudesmane sesquiterpenoids from sources like Alpinia oxyphylla suggest that this structural class is a promising area for antioxidant research.[5][6]
Quantitative Comparison of Antioxidant Potential
To provide a comparative overview, the following table summarizes the 50% inhibitory concentration (IC50) values of various sesquiterpenoids from in vitro antioxidant assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Lower IC50 values indicate a higher antioxidant potential.
| Sesquiterpenoid/Extract | Source Organism | Assay | IC50 Value (µg/mL) | Reference Standard (IC50 in µg/mL) |
| Matricaria pubescens Extract (Methanol-Water) | Matricaria pubescens | DPPH | 3.15 ± 0.04 | BHT (0.21 ± 0.002) |
| Matricaria pubescens Extract (Aqueous) | Matricaria pubescens | DPPH | 3.82 ± 0.03 | BHT (0.21 ± 0.002) |
| Matricaria pubescens Extract (Methanol-Water) | Matricaria pubescens | ABTS | 7.32 ± 0.06 | BHT (0.21 ± 0.002) |
| Matricaria pubescens Extract (Aqueous) | Matricaria pubescens | ABTS | 9.25 ± 0.10 | BHT (0.21 ± 0.002) |
| Syzygium aqueum Stem Bark (Methanol Extract) | Syzygium aqueum | DPPH | 9.71 | Not Specified |
| Syzygium aqueum Stem Bark (Ethyl Acetate Extract) | Syzygium aqueum | DPPH | 10.12 | Not Specified |
| Syzygium aqueum Leaves (Methanol Extract) | Syzygium aqueum | DPPH | 38.69 | Not Specified |
Note: Data for specific isolated sesquiterpenoids is often presented within broader phytochemical studies, and direct head-to-head comparisons in a single study are limited. The data above is collated from multiple sources to provide a representative comparison. The antioxidant activity is considered very powerful if the IC50 value is lower than 50 µg/mL.[7]
Experimental Protocols
The following are detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture: In a typical assay, a small volume of the test compound (dissolved in a suitable solvent) at various concentrations is added to a larger volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting a stock solution of ABTS (e.g., 7 mM) with an oxidizing agent such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at the specified wavelength.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.
Signaling Pathways in Sesquiterpenoid-Mediated Antioxidant Activity
Many sesquiterpenoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[1][8]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] However, in the presence of oxidative stress or electrophilic compounds like certain sesquiterpenoids, Keap1 is modified, leading to the release of Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[8][9] These genes encode for protective proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.
Below is a diagram illustrating the activation of the Nrf2-ARE pathway by sesquiterpenoids.
Caption: Nrf2-ARE signaling pathway activation by sesquiterpenoids.
Conclusion
While direct antioxidant data for this compound remains to be elucidated, the broader class of sesquiterpenoids, particularly those with the eudesmane skeleton, demonstrates significant antioxidant potential. This activity is mediated through both direct radical scavenging mechanisms and the modulation of crucial cytoprotective signaling pathways like the Nrf2-ARE pathway. The provided comparative data and experimental protocols serve as a valuable resource for researchers investigating the therapeutic applications of sesquiterpenoids in oxidative stress-related pathologies. Further investigation into the antioxidant capacity of this compound and other structurally related compounds is warranted to fully understand their potential as novel antioxidant agents.
References
- 1. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Eudesmane and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2-ARE pathway regulates induction of Sestrin-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the in vitro cytotoxicity of Corymbolone against a panel of cancer cell lines
A Guide for Researchers in Oncology Drug Discovery
This guide provides a comparative overview of the potential in vitro cytotoxicity of Corymbolone, a sesquiterpenoid found in the medicinally significant plant Psoralea corylifolia. While direct and specific quantitative cytotoxicity data for this compound against a panel of cancer cell lines is not extensively available in current scientific literature, this document serves as a resource for researchers by presenting a comparison with structurally related and well-studied sesquiterpenoids: Parthenolide and Costunolide.[1] The guide also furnishes detailed experimental protocols for assessing in vitro cytotoxicity and discusses relevant signaling pathways that may be implicated in the anticancer effects of such compounds.
Comparative Cytotoxicity of Sesquiterpenoids
Due to the limited availability of specific IC50 values for this compound, this section presents data from Parthenolide and Costunolide to provide a frame of reference for the potential cytotoxic potency of this class of compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Parthenolide | SiHa (Cervical Cancer) | 8.42 ± 0.76 |
| MCF-7 (Breast Cancer) | 12.5 | |
| Costunolide | A549 (Lung Cancer) | 10.2 |
| HeLa (Cervical Cancer) | 7.8 | |
| HepG2 (Liver Cancer) | 15.4 |
Table 1: Comparative in vitro cytotoxicity (IC50 values) of Parthenolide and Costunolide against a panel of human cancer cell lines. This data is presented to offer insights into the potential cytotoxic range of sesquiterpenoids similar to this compound.[1]
Experimental Protocols for In Vitro Cytotoxicity Assessment
To validate the in vitro cytotoxicity of this compound or other test compounds, standardized assays are crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The intensity of the purple color is directly proportional to the number of viable cells.
Detailed MTT Assay Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound (or other test compounds) in the culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound, typically DMSO at a final concentration of ≤0.1%) and a negative control (medium only).[4]
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Potential Signaling Pathways Affected by Sesquiterpenoids
Many sesquiterpenoids exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific mechanism of this compound is yet to be elucidated, pathways such as NF-κB and PI3K/AKT are common targets for this class of compounds.
The NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune responses, inflammation, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Some sesquiterpenoids, like Parthenolide, have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB.[1]
Potential inhibition of the NF-κB signaling pathway by this compound.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is frequently observed in various cancers.[5] Natural compounds are actively being investigated for their ability to inhibit this pathway at different levels, leading to the suppression of tumor growth.
Further investigation into these and other signaling pathways will be essential to elucidate the precise mechanism of action of this compound, should its cytotoxic activity be confirmed.
References
Comparative analysis of the antimicrobial spectrum of Corymbolone and known antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial spectrum of Corymbolone, a naturally occurring eudesmane sesquiterpenoid, against established antibiotics. Due to the limited availability of specific antimicrobial susceptibility data for purified this compound, this comparison utilizes data from closely related eudesmane sesquiterpenoids as a proxy, alongside comprehensive data for well-known antibacterial and antifungal agents. This guide aims to offer a valuable resource for preliminary assessments and to highlight areas for future research into the therapeutic potential of this compound.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (represented by data from similar eudesmane sesquiterpenoids), Penicillin, Ciprofloxacin, and Fluconazole against key pathogenic microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1] Lower MIC values are indicative of higher antimicrobial potency.
| Antimicrobial Agent | Target Microorganism | Gram Stain/Type | Typical MIC Range (µg/mL) | Primary Mechanism of Action |
| This compound (proxy data) | Staphylococcus aureus | Gram-positive | 25 - 512 | Likely disruption of cell membrane integrity and potential inhibition of essential enzymes. |
| Escherichia coli | Gram-negative | 250 - >512 | Likely disruption of cell membrane integrity and potential inhibition of essential enzymes. | |
| Candida albicans | Fungus (Yeast) | 16 - >128 | Likely disruption of the fungal cell membrane and interference with ergosterol synthesis. | |
| Penicillin | Staphylococcus aureus | Gram-positive | 0.015 - >256 (resistance is common)[2][3][4] | Inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[5][6][7][8][9] |
| Escherichia coli | Gram-negative | Generally resistant (due to outer membrane and β-lactamase production) | Inhibition of bacterial cell wall synthesis. | |
| Ciprofloxacin | Staphylococcus aureus | Gram-positive | 0.125 - 2[10][11] | Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[12][13][14][15][16] |
| Escherichia coli | Gram-negative | 0.004 - 1[17] | Inhibition of bacterial DNA gyrase and topoisomerase IV.[12][13][14][15][16] | |
| Fluconazole | Candida albicans | Fungus (Yeast) | 0.25 - 8 (resistance can occur)[1][18][19][20][21] | Inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[22][23][24][25] |
Note on this compound Data: The MIC values presented for this compound are based on published data for other eudesmane sesquiterpenoids. Further research is required to determine the precise antimicrobial spectrum of purified this compound.
Experimental Protocols: Antimicrobial Susceptibility Testing
The data presented in this guide is typically generated using standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two primary methods are detailed below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent (e.g., this compound, antibiotics) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known concentration of cells (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) compared to the growth control.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method used to determine the susceptibility of a microorganism to a panel of antimicrobial agents.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton Agar) to create a uniform lawn of bacteria.
-
Application of Antimicrobial Disks: Paper disks impregnated with a specific concentration of each antimicrobial agent are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement of Inhibition Zones: During incubation, the antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to standardized charts to determine if the microorganism is "Susceptible," "Intermediate," or "Resistant" to the antimicrobial agent.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a compound like this compound.
Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known mechanisms of action for the comparative antibiotics. The potential mechanism for this compound is hypothesized based on the activity of similar compounds.
This compound (Hypothesized Mechanism)
Caption: Hypothesized Mechanism of Action for this compound.
Penicillin (β-Lactam Antibiotic)
Caption: Mechanism of Action of Penicillin.
Ciprofloxacin (Fluoroquinolone Antibiotic)
Caption: Mechanism of Action of Ciprofloxacin.
Fluconazole (Azole Antifungal)
Caption: Mechanism of Action of Fluconazole.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 8. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]
- 9. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 12. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 15. academic.oup.com [academic.oup.com]
- 16. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 17. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. droracle.ai [droracle.ai]
- 25. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Corymbolone and Related Sesquiterpenoid Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationships (SAR) of Corymbolone and other structurally related sesquiterpenoids. Due to the limited availability of direct SAR studies on this compound derivatives, this guide focuses on a comparative approach, leveraging the extensive research on well-characterized sesquiterpenoids—Parthenolide, Costunolide, and other eudesmanolides—to infer potential therapeutic applications and guide future research.
This compound is a eudesmane sesquiterpenoid that has been identified in plants such as Cyperus corymbosus and Cyperus articulatus. While specific SAR data for its derivatives are scarce, the broader class of sesquiterpenoids has garnered significant attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer research. This guide synthesizes available data to provide a framework for understanding the potential of this compound derivatives.
Comparative Biological Activities of Sesquiterpenoids
The biological activities of sesquiterpenoids are often attributed to the presence of an α-methylene-γ-lactone moiety, a key structural feature for their interaction with biological targets. The primary mechanisms of action for many of these compounds involve the modulation of critical inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Table 1: Comparative Cytotoxicity of Sesquiterpenoids Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Parthenolide | SiHa (Cervical Cancer) | MTT | 8.42 ± 0.76 | [1] |
| MCF-7 (Breast Cancer) | MTT | 9.54 ± 0.82 | [1] | |
| A549 (Lung Carcinoma) | MTT | 4.3 | [2] | |
| TE671 (Medulloblastoma) | MTT | 6.5 | [2] | |
| HT-29 (Colon Adenocarcinoma) | MTT | 7.0 | [2] | |
| Costunolide | H1299 (Lung Cancer) | MTT | 23.93 | [3][4] |
| A549 (Lung Cancer) | 12.3 | [3] | ||
| DU-145 (Prostate Cancer) | 29.2 | [3] | ||
| SK-BR-3 (Breast Cancer) | MTT | 12.76 | [5] | |
| T47D (Breast Cancer) | MTT | 15.34 | [5] | |
| MCF-7 (Breast Cancer) | MTT | 30.16 | [5] | |
| MDA-MB-231 (Breast Cancer) | MTT | 27.90 | [5] | |
| Eudesmane Derivatives | ||||
| Artemilavanin F | PANC-1 (Pancreatic Cancer) | 9.69 ± 2.39 | [6] | |
| (4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-en | MCF-7 (Breast Cancer) | Sulforhodamine B | 51.5 ± 2.1 | [7] |
| HT-29 (Colon Cancer) | Sulforhodamine B | 64.1 ± 1.9 | [7] | |
| HepG2 (Liver Cancer) | Sulforhodamine B | 71.3 ± 2.5 | [7] | |
| (4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-ol | MCF-7 (Breast Cancer) | Sulforhodamine B | 72.8 ± 2.3 | [7] |
| HT-29 (Colon Cancer) | Sulforhodamine B | 85.4 ± 2.7 | [7] | |
| HepG2 (Liver Cancer) | Sulforhodamine B | 95.6 ± 3.2 | [7] |
Table 2: NF-κB Inhibitory Activity of Various Sesquiterpene Lactones
| Compound Class | Number of Compounds Tested | Range of IC100 (µM) for NF-κB Inhibition | Key Findings from QSAR Study | Reference |
| Germacranolides | 44 | 5 - >200 | The presence of an α-methylene-γ-lactone and unsaturated carbonyl functions are important for activity. | [8][9][10][11] |
| Heliangolides | 16 | 5 - 100 | Similar to germacranolides, reactive sites are crucial for potent inhibition. | [8][9][10][11] |
| Guaianolides | 22 | 5 - >200 | The overall shape and electronic properties of the molecule influence activity. | [8][9][10][11] |
| Pseudoguaianolides | 9 | 5 - 100 | Lipophilicity and the presence of Michael acceptors enhance inhibitory potential. | [8][9][10][11] |
| Eudesmanolides | 10 | 5 - 100 | The α-methylene-γ-lactone moiety is a key determinant of NF-κB inhibition. | [8][9][10][11] |
Signaling Pathways and Experimental Workflows
The primary signaling pathways modulated by these sesquiterpenoids are the NF-κB and MAPK pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for assessing the bioactivity of these compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cytotoxicity Assay
This assay assesses cell viability by measuring the metabolic activity of cells.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500-600 nm (typically 570 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[9]
Western Blot Analysis for Phosphorylated JNK and p38
This technique is used to detect the levels of phosphorylated p38 and JNK, providing a direct measure of the MAPK pathway's activation state.
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[13]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence detection system.[13]
-
Normalization: Strip the membrane and re-probe with antibodies for total JNK, total p38, and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of NF-κB to its DNA consensus sequence, indicating its activation.[15]
-
Nuclear Extract Preparation: Isolate nuclear extracts from treated and untreated cells.[16]
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).[17]
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.[17]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[16]
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. The presence of a shifted band indicates NF-κB-DNA binding.[17]
This guide provides a comparative framework for understanding the structure-activity relationships of this compound derivatives by leveraging data from related, well-studied sesquiterpenoids. The provided data tables, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers in the field of natural product drug discovery.
References
- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eudesmane-type sesquiterpenoids from the aerial parts of Artemisia lavandulaefolia and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Bioactive Eudesmane-type Sesquiterpenoids From the Red Sea Soft Coral Nephthea sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative structure-activity relationship of sesquiterpene lactones as inhibitors of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
- 17. licorbio.com [licorbio.com]
In Vivo Validation of Anti-Inflammatory Effects: A Comparative Guide Featuring Curcumin as a Case Study
Disclaimer: Initial searches for "Corymbolone" did not yield sufficient publicly available in vivo experimental data to fulfill the requirements of this guide. Therefore, this document utilizes Curcumin , a well-researched phytochemical with extensive literature on its anti-inflammatory properties, as a representative example to illustrate the principles of in vivo validation and comparison. The experimental data, protocols, and pathways described below pertain to Curcumin.
Introduction
The validation of novel anti-inflammatory compounds is a critical step in the drug development pipeline. In vivo animal models provide a complex physiological environment to assess the efficacy and potential mechanisms of action of therapeutic candidates. This guide offers a comparative overview of the anti-inflammatory effects of the natural polyphenol Curcumin, benchmarked against established anti-inflammatory agents. We present quantitative data from key animal models, detailed experimental protocols, and visualizations of the underlying molecular signaling pathways.
Data Presentation: Comparative Efficacy in Animal Models
The anti-inflammatory activity of Curcumin has been evaluated in various preclinical models. Below is a summary of its effects in two standard models: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Inflammation.
Table 1: Effect of Curcumin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3h | Reference |
| Control (Carrageenan) | - | 0% | [1][2] |
| Curcumin | 25 | 30.43% | [1][2] |
| Curcumin | 50 | 34.88% | [1][2] |
| Curcumin | 100 | 32.61% | [1][2] |
| Curcumin | 200 | 53.85% | [1] |
| Curcumin | 400 | 58.97% | [1] |
| Indomethacin | 10 | 65.71% | [1][2] |
p.o. - per os (by mouth)
Table 2: Effect of Curcumin on LPS-Induced Pro-inflammatory Cytokine Production in Mice
| Treatment Group | Dose | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) | Reference |
| Control (LPS) | - | 0% | 0% | [3] |
| Curcumin | 15 µM (in vitro) | Significant Reduction | Significant Reduction | [3] |
| Curcumin (in vivo) | Not specified | Significant Reduction | Significant Reduction | [3] |
Note: Specific in vivo dosage and percentage reduction for serum cytokines were not detailed in the available abstract. However, the study confirms a significant reduction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.[1][2]
-
Animals: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into a control group, a reference standard group (e.g., Indomethacin 10 mg/kg), and several Curcumin-treated groups at varying doses (e.g., 25, 50, 100, 200, 400 mg/kg).
-
Administration: Curcumin and Indomethacin are administered orally (p.o.) one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.[3]
-
Animals: Male C57BL/6 mice are used.
-
Groups: Animals are divided into a control group, an LPS-treated group, and a Curcumin-pretreated group.
-
Administration: Curcumin is administered prior to LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 200 ng/mL).
-
Sample Collection: Blood and tissue samples (e.g., spleen) are collected at specified time points after LPS injection.
-
Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured by ELISA. Histological analysis of tissues can be performed to assess inflammatory cell infiltration and damage.
Mandatory Visualizations
Signaling Pathways
Curcumin exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[4][5][6]
Caption: Curcumin inhibits the NF-κB signaling pathway.
Caption: Curcumin inhibits the MAPK signaling pathway.
Experimental Workflow
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
The in vivo data presented for Curcumin demonstrate its significant anti-inflammatory properties, comparable in some instances to the standard drug Indomethacin. Its mechanism of action involves the inhibition of key pro-inflammatory signaling pathways, including NF-κB and MAPK. The provided experimental protocols offer a framework for the evaluation of novel anti-inflammatory compounds. While "this compound" remains a compound of interest, further research is required to elucidate its potential therapeutic effects in vivo. The methodologies and comparative approach detailed in this guide, using Curcumin as a robust example, provide a clear pathway for such future investigations.
References
- 1. thaiscience.info [thaiscience.info]
- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Selectivity of a Novel Compound: A Framework Using Corymbolone as a Hypothetical Candidate
Introduction
The selective induction of cytotoxicity in cancerous cells while sparing non-cancerous cells is a primary objective in the development of novel anticancer therapeutics. Natural products are a significant source of compounds with potential antineoplastic properties. Corymbolone, a sesquiterpenoid, represents a class of compounds with structural motifs that are often associated with biological activity. However, publicly available data on its cytotoxic effects and selectivity is currently limited[1].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selective cytotoxicity of a compound like this compound. It outlines the necessary experimental protocols, data presentation structures, and visualization of key processes and pathways. While specific experimental data for this compound is not available, this document utilizes a hypothetical dataset and standardized methodologies to serve as a practical template for conducting and interpreting such research.
Comparative Cytotoxicity: A Hypothetical Analysis
A crucial metric for evaluating a compound's potential as a cancer therapeutic is its Selectivity Index (SI). The SI is the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 of non-cancerous cells / IC50 of cancerous cells). A higher SI value indicates greater selectivity towards cancer cells[2][3][4][5]. Compounds with an SI value greater than 3 are generally considered to have high selectivity[5].
The following table presents a hypothetical dataset for "this compound (Hypothetical)" compared to Doxorubicin, a standard chemotherapeutic agent, across a panel of human cancer and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key measure of potency[6].
Table 1: Hypothetical Cytotoxicity (IC50) and Selectivity Index (SI) Data
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. HFF-1 |
| This compound (Hypothetical) | MCF-7 | Breast Adenocarcinoma | 15.5 | 5.8 |
| A549 | Lung Carcinoma | 22.0 | 4.1 | |
| HeLa | Cervical Adenocarcinoma | 18.2 | 5.0 | |
| HFF-1 | Normal Foreskin Fibroblast | 90.5 | - | |
| Doxorubicin (Reference) | MCF-7 | Breast Adenocarcinoma | 0.8 | 3.1 |
| A549 | Lung Carcinoma | 1.1 | 2.3 | |
| HeLa | Cervical Adenocarcinoma | 0.5 | 5.0 | |
| HFF-1 | Normal Foreskin Fibroblast | 2.5 | - |
Experimental Protocols
Accurate and reproducible data is contingent on standardized experimental protocols. The following section details the methodology for determining cell viability and calculating IC50 values using the MTT assay, a widely adopted colorimetric assay for assessing metabolic activity[7][8][9].
Protocol: Determination of IC50 via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity[7][8]. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically[7].
1. Cell Seeding:
- Culture selected cancerous and non-cancerous cell lines in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂[1].
- Trypsinize and count cells when they are in the logarithmic growth phase[10].
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium[1].
- Incubate the plate for 24 hours to allow for cell adherence[11].
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO[12][13]. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.1%)[1].
- Perform serial dilutions of the compound in culture medium to create a range of desired concentrations.
- Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with DMSO) and a blank (medium only)[11].
- Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours)[11].
3. MTT Assay:
- After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well[11][12].
- Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals[7][12][14].
- Carefully aspirate the medium from the wells.
- Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals[7][12].
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[12][14].
4. Data Acquisition and Analysis:
- Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm[11][12].
- Subtract the absorbance of the blank wells from all other wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells) using the formula:
- % Viability = (OD_treated / OD_control) * 100
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis[6][11][13].
Visualizing Experimental and Mechanistic Frameworks
Diagrams are essential for clearly communicating complex workflows and biological pathways. The following visualizations, created using the DOT language, adhere to the specified design constraints.
Experimental Workflow
This diagram outlines the key steps involved in assessing the cytotoxicity of a novel compound.
Potential Mechanism of Action: Intrinsic Apoptosis Pathway
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death[15]. The intrinsic (or mitochondrial) pathway is a common mechanism activated by cellular stress, such as that caused by cytotoxic drugs[15]. This pathway's dysregulation is a hallmark of many cancers[15].
References
- 1. benchchem.com [benchchem.com]
- 2. The Evaluation of Cytotoxic Properties from CCB-2 Sugar Complexes Against TNBC and Non-TNBC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Analytical Methods for Corymbolone Quantification: A Comparative Guide
The accurate quantification of bioactive compounds is paramount in natural product chemistry, pharmacology, and drug development. Corymbolone, a eudesmane sesquiterpenoid with the chemical formula C₁₅H₂₄O₂, has garnered interest for its potential biological activities.[1] Establishing a robust and reproducible analytical method for its quantification is crucial for consistent research and potential clinical applications. This guide provides a comparative overview of analytical methods for this compound quantification, focusing on the parameters of inter-laboratory validation.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of sesquiterpenoids like this compound are chromatography-based methods coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common choices, each offering distinct advantages.[1][2] Immunoassays, while less common for small molecules like this compound unless a specific antibody is developed, offer a high-throughput alternative.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for volatile and semi-volatile compounds.[2] GC-MS offers high selectivity and reproducibility.[2] It is often considered more environmentally friendly compared to liquid chromatography.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, making it suitable for complex matrices and trace-level quantification.[4][5] LC-MS/MS is particularly advantageous for compounds that are not easily volatilized.
-
Immunoassays (e.g., ELISA): These methods rely on the specific binding of an antibody to the target analyte.[6][7] If developed, they can be highly sensitive, specific, and suitable for high-throughput screening.[6][7] However, the development of a specific antibody for a novel compound can be time-consuming and costly.
Inter-Laboratory Validation Data
An inter-laboratory validation study assesses the reproducibility of an analytical method when performed by different analysts in different laboratories.[8] The key performance parameters evaluated include linearity, accuracy, precision, and the limits of detection and quantification.[9] The following table summarizes typical validation parameters for analytical methods used for quantifying compounds similar to this compound, providing a benchmark for what would be expected in an inter-laboratory validation for this compound itself.
| Validation Parameter | GC-MS / GC-MS/MS | LC-MS/MS | Immunoassay (ELISA) |
| Linearity (R²) | ≥ 0.998[3][10] | ≥ 0.999[5] | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 80.23 – 115.41%[3][10] | 90 – 110%[11] | 96 – 113%[12] |
| Precision (Intra-day RSD) | ≤ 12.03%[3][10] | < 10%[11] | < 16%[12] |
| Precision (Inter-day RSD) | ≤ 11.34%[3][10] | < 10%[11] | < 16%[12] |
| Limit of Detection (LOD) | Analyte dependent (e.g., 0.10 µg/mL)[3] | Analyte dependent (e.g., 0.016 ng/mL)[13] | Analyte dependent (e.g., 10 ng/L)[12] |
| Limit of Quantitation (LOQ) | Analyte dependent[9] | 0.78 ng/mL[11] | 5 µg/kg[12] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for routine analysis of this compound.[1]
a) Sample Preparation:
-
Extract the sample containing this compound using a suitable organic solvent (e.g., hexane, ethyl acetate).[1]
-
Concentrate the extract under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in a known volume of a solvent appropriate for GC-MS analysis.[1]
b) GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[14]
-
Oven Temperature Program: Initial temperature of 60°C for 3 minutes, ramp to 246°C at 3°C/min, and hold for 25 minutes.[10]
-
Injector Temperature: 250°C.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic fragments of this compound.
c) Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Quantify using a calibration curve generated from standards of known concentrations.
-
Confirm identity by comparing the mass spectrum with a reference spectrum.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol offers high sensitivity and is suitable for complex matrices.[1][4]
a) Sample Preparation:
-
Perform protein precipitation for serum or plasma samples using methanol.[11]
-
For other matrices, a suitable liquid-liquid or solid-phase extraction may be necessary.
-
Centrifuge the sample to pellet precipitated proteins or matrix components.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
b) LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent.[15]
-
Column: Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm) or similar.[11]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix interferences.
-
Flow Rate: 0.5 mL/min.
-
MS System: Waters Quattro Premier XE or equivalent triple quadrupole mass spectrometer.[15]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[15]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound.
c) Data Analysis:
-
Develop an MRM method by identifying the precursor ion and optimal product ions for this compound.
-
Quantify using an internal standard and a calibration curve.
-
Process the data using appropriate software (e.g., MassLynx, Analyst).
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory analytical method validation study.
Hypothetical Signaling Pathway for this compound
Based on the activities of structurally related compounds, this compound may exert anti-inflammatory and anti-proliferative effects by modulating key signaling pathways such as PI3K/AKT/mTOR.[1][16][17] The diagram below illustrates this hypothetical mechanism.
Disclaimer: The signaling pathway depicted is hypothetical and based on the activities of structurally related compounds. Further research is required to elucidate the specific biological functions of this compound.[1]
Caption: Hypothetical inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. youtube.com [youtube.com]
- 5. Chemometrically assisted development and validation of LC-MS/MS method for the analysis of potential genotoxic impurities in meropenem active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jru-b.com [jru-b.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a direct competitive monoclonal antibody-based immunoassay for the sensitive and selective analysis of the phytoregulator forchlorfenuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization and validation of a liquid chromatography tandem mass spectrometry (LC/MSn) method for analysis of cortico… [ouci.dntb.gov.ua]
- 14. brieflands.com [brieflands.com]
- 15. Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 16. probiologists.com [probiologists.com]
- 17. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]
Comparative metabolomic profiling of Cyperus species with varying Corymbolone content
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the metabolomic profiles of various Cyperus species, with a particular focus on the sesquiterpenoid Corymbolone. While direct quantitative comparisons of this compound across a wide range of Cyperus species are not extensively available in current literature, this document synthesizes existing metabolomic data to provide a framework for such comparative studies. We present established experimental protocols for metabolomic analysis and highlight the known distribution of this compound and other key metabolites within the Cyperus genus.
Data Presentation: Metabolite Distribution in Cyperus Species
The following table summarizes the reported presence of this compound and other selected metabolites in various Cyperus species based on available scientific literature. It is important to note that the absence of a compound in this table does not definitively mean its absence in the species, but rather that it has not been reported in the cited studies.
| Metabolite | C. rotundus | C. articulatus | C. corymbosus | C. scariosus | C. malaccensis | C. longus |
| This compound | Reported[1] | Reported[2][3] | Reported[2][4] | Not Reported | Not Reported | Not Reported |
| α-Cyperone | Present | Present[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| (+)-Nootkatone | Present[5] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Rutin | Present[6] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Quercetin | Present[6] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| β-Sitosterol | Present[6] | Present | Not Reported | Present | Not Reported | Not Reported |
| Limonene | Present[6] | Not Reported | Not Reported | Present[7] | Not Reported | Not Reported |
| Stigmasterol | Not Reported | Present | Not Reported | Present | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolomic studies. Below are generalized protocols for the extraction and analysis of metabolites from Cyperus species, based on methods reported in the literature.
Sample Preparation and Extraction
-
Plant Material: Collect fresh rhizomes or aerial parts of the Cyperus species of interest. The plant material should be properly identified and authenticated. For comparative studies, it is essential to collect samples at the same developmental stage and under similar environmental conditions.
-
Washing and Drying: Thoroughly wash the plant material with distilled water to remove any soil and debris. The material can be either freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grinding: Grind the dried plant material into a fine powder using a grinder or mortar and pestle.
-
Extraction:
-
For GC-MS analysis of essential oils and less polar compounds: Perform hydrodistillation or Soxhlet extraction using a non-polar solvent like n-hexane.
-
For LC-MS analysis of a broader range of metabolites: Macerate or sonicate the powdered plant material with a polar solvent such as methanol, ethanol, or a mixture of methanol and water. A common ratio is 1:10 (plant material:solvent, w/v). The extraction is typically carried out for 24-48 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
Metabolomic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, such as terpenoids.
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) is used.
-
Sample Derivatization (if necessary): For non-volatile compounds, a derivatization step (e.g., silylation) may be required to increase their volatility.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 280-300°C) at a defined rate (e.g., 5-10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
-
Data Analysis: Identify the compounds by comparing their mass spectra with reference spectra in libraries such as NIST and Wiley.
Metabolomic Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is suitable for the analysis of a wide range of polar and non-polar compounds.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with two solvents, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). The gradient starts with a high percentage of solvent A, which is gradually decreased over the run.
-
Flow Rate: A typical flow rate for HPLC is 0.5-1.0 mL/min, while for UHPLC it is lower.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Analyzer: High-resolution mass spectrometry for accurate mass measurements.
-
Data Acquisition: Full scan mode and data-dependent MS/MS fragmentation.
-
-
Data Analysis: Process the raw data using software like Compound Discoverer or XCMS for peak picking, alignment, and normalization. Metabolite identification is performed by comparing the accurate mass and MS/MS fragmentation patterns with online databases (e.g., METLIN, MassBank) and in-house libraries.
Mandatory Visualizations
Sesquiterpenoid Biosynthesis Pathway Leading to this compound
The biosynthesis of sesquiterpenoids, including this compound, follows the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway to produce the common precursor, Farnesyl Pyrophosphate (FPP). FPP is then cyclized and further modified by various enzymes to generate the vast diversity of sesquiterpenoids.
Caption: Biosynthesis pathway of this compound from primary metabolites.
Experimental Workflow for Comparative Metabolomics
The following diagram illustrates a typical workflow for a comparative metabolomic study of Cyperus species.
Caption: A generalized workflow for comparative metabolomic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Composition and Antiproliferative Activity of the Ethanolic Extract of Cyperus articulatus L. (Cyperaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tissue-specific metabolite profiling of Cyperus rotundus L. rhizomes and (+)-nootkatone quantitation by laser microdissection, ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry, and gas chromatography-mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Secondary Metabolites of Cyperus rotundus L. and Dose-dependent Effects on Antioxidant Activity and Carbohydrate Digestion Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukaazpublications.com [ukaazpublications.com]
Safety Operating Guide
Navigating the Disposal of Corymbolone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Corymbolone is a critical component of laboratory safety and regulatory compliance. The handling and disposal of anabolic steroids are governed by stringent federal and state regulations due to their classification as controlled substances. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound in a laboratory setting.
Core Principles of Controlled Substance Disposal
The U.S. Drug Enforcement Administration (DEA) mandates that the disposal of controlled substances must render them "non-retrievable." This means the substance must be permanently altered to be unusable for all practical purposes. All disposal activities must be meticulously documented to maintain a clear chain of custody and compliance with regulations such as Title 21, Code of Federal Regulations (CFR), Part 1300-1308.
Pre-Disposal Handling and Storage
Proper handling and storage are paramount to ensure safety and prevent diversion.
-
Storage: Unused, expired, or surplus this compound must be stored in a securely locked, sturdily constructed cabinet, separate from other materials.[1][2] Expired materials should be clearly labeled and segregated from active stock within the locked cabinet.[3]
-
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including gloves, a lab coat or apron, and eye protection.[4] For powdered forms, measures should be taken to avoid dust formation and inhalation.[4][5]
Acceptable Disposal Procedures for this compound
There are several DEA-compliant methods for the disposal of controlled substances like this compound. The chosen method will depend on institutional policies and the resources available.
1. Reverse Distributor: This is a common and recommended method for disposing of outdated, surplus, or unwanted controlled substances.[1][3] A reverse distributor is a DEA-registered entity authorized to accept controlled substances for the purpose of destruction.
-
Procedure:
-
Contact a DEA-approved reverse distributor to arrange for the transfer.
-
For Schedule I and II substances, a DEA Form 222 is required for the transfer. For Schedule III-V substances, an invoice is sufficient.[1][3]
-
Maintain all records of the transfer for a minimum of two to five years, as per regulations.[1][3]
-
2. On-Site Destruction: Some facilities may be equipped to perform on-site destruction. This must be done in a manner that renders the substance non-retrievable.
-
Chemical Digestion: Commercially available chemical digestion systems, such as those using active charcoal (e.g., Rx Destroyer™️ or DRUGBUSTER®), can be used.[2] These systems are designed to adsorb and neutralize the active pharmaceutical ingredient.
-
Incineration: If the institution has a licensed incinerator, this is a suitable method. The process must ensure complete destruction of the compound.
-
Mixing with another substance: The DEA allows for controlled substances to be rendered non-retrievable by mixing them with another substance, such as latex paint, and allowing it to solidify.[2]
Important Considerations for On-Site Destruction:
-
The destruction process must be documented on a DEA Form 41, "Registrant Record of Controlled Substances Destroyed."[2]
-
A copy of this form must be retained for at least five years.[2]
-
It is advisable to contact the nearest DEA Diversion Field Office for guidance before proceeding with on-site destruction to ensure compliance with all current regulations.[3]
Spills and Accidental Loss
In the event of a spill or breakage, specific procedures must be followed:
-
Spills: Any recoverable substance from a spill must be disposed of according to DEA requirements.[3] Non-recoverable spillage is not considered a "loss" in the same way as theft. Document the spillage in the disposition record and have a witness sign and date it if possible.[1]
-
Breakage: If a container is broken, this should be documented in the disposition record. A DEA Form 41 should be completed for the amount of substance lost, with the notation "unintentional destruction." The form requires the signatures of the person who broke the container, a witness, and the DEA Registrant.[1]
-
Theft or Significant Loss: Any theft or significant loss of a controlled substance must be reported to the DEA using DEA Form 106.[1][3]
Disposal of Empty Containers
Empty containers that once held this compound must also be handled properly to ensure no residual contamination.
-
Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent to remove any remaining chemical.[6]
-
Rinsate Disposal: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7]
-
Container Disposal: After thorough rinsing and drying, the labels on the container should be defaced or removed before disposal in the appropriate waste stream (e.g., glass recycling).[7]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for handling related materials.
| Item | Guideline | Citation |
| Neutralized Corrosive Waste pH | Stabilized pH between 5.5 and 9.5 for drain disposal (if not otherwise hazardous). | [8] |
| Water Flush for Neutralized Waste | Follow drain disposal of neutralized waste with at least 20 parts water. | [8] |
| Record Retention Period | Maintain records of transfer and disposal for a period of 2 to 5 years. | [1][3] |
Experimental Protocols
Specific experimental protocols for the destruction of this compound are not publicly available. The approved methods for rendering controlled substances non-retrievable, as outlined by the DEA, serve as the primary protocols. These include incineration at a licensed facility, chemical digestion using commercial products, or other DEA-approved methods. The selection and implementation of a specific protocol should be done in consultation with the institution's Environmental Health and Safety (EHS) department and in adherence to all applicable regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. k-state.edu [k-state.edu]
- 2. Controlled Substances | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 3. unthsc.edu [unthsc.edu]
- 4. research.uga.edu [research.uga.edu]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling Corymbolone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Corymbolone. Adherence to these procedures is vital to ensure personal safety and proper disposal.
Emergency Procedures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse your mouth.[1]
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with plenty of water. Call a physician if you feel unwell.[1]
-
After Inhalation: Move to an area with fresh air.[1]
-
In Case of Eye Contact: Rinse out with plenty of water and remove contact lenses if present.[1]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound in various laboratory settings. As this compound is toxic if swallowed or in contact with skin and may cause an allergic reaction, a comprehensive approach to PPE is necessary.[1]
| Activity | Required PPE | Reasoning |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (double-gloving recommended)[2]- Lab Coat or Gown[2]- Safety Goggles or Face Shield[2][3]- N95 or higher Respirator[2] | To prevent inhalation of airborne particles and to protect skin and eyes from contact with the hazardous substance.[1][2] |
| Handling Solutions | - Disposable Nitrile Gloves[1]- Lab Coat or Gown[2]- Safety Goggles[3] | To protect against splashes and skin contact with the dissolved compound. |
| Unpacking Shipments | - Disposable Nitrile Gloves- Lab Coat- Respirator (recommended in case of damaged packaging)[2] | To protect against potential exposure from containers that may have broken or leaked during transit.[2] |
| General Laboratory Use | - Disposable Nitrile Gloves[1]- Lab Coat | Standard laboratory practice to prevent cross-contamination and accidental skin exposure. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure risk.
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably in a well-ventilated space or a chemical fume hood.
-
Handling:
-
Post-Handling:
-
Remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.
-
Clean the work area thoroughly with an appropriate solvent.
-
Wash hands again after completing all work and removing PPE.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. Place all solid waste in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
